molecular formula C19H29NO3 B312115 Methyl 4-(undecanoylamino)benzoate

Methyl 4-(undecanoylamino)benzoate

货号: B312115
分子量: 319.4 g/mol
InChI 键: UEFGMPYZRHWNGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 4-(undecanoylamino)benzoate is a synthetic anilide derivative of 4-aminobenzoic acid, where the amino group is acylated with an undecanoyl fatty acid chain and the carboxylic acid is protected as a methyl ester . This structure classifies it among fatty acid-amino benzoate conjugates, a category of compounds explored in medicinal and organic chemistry for their potential bioactivity. While the specific profile of this compound requires further investigation, structurally similar anilide compounds have been studied as analogues of natural products with antibiotic properties, such as platensimycin, which functions by inhibiting the bacterial FabF enzyme in fatty acid synthesis . Researchers value this compound as a building block for the development of more complex molecules and for structure-activity relationship (SAR) studies. Its molecular framework makes it a candidate for use in organic synthesis, potentially serving as a key intermediate in the construction of pharmacologically active agents . The undecanoyl chain introduces significant lipophilicity, which can influence the compound's cell membrane permeability and overall bioavailability, making it a point of interest in the design of new chemical entities. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any consumer use. Researchers should handle this material with appropriate precautions, using personal protective equipment and referencing the associated Safety Data Sheet (SDS).

属性

分子式

C19H29NO3

分子量

319.4 g/mol

IUPAC 名称

methyl 4-(undecanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h12-15H,3-11H2,1-2H3,(H,20,21)

InChI 键

UEFGMPYZRHWNGH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

规范 SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

产品来源

United States
Foundational & Exploratory

Methyl 4-(undecanoylamino)benzoate: Structural Dynamics, Physical Properties, and Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Formulation Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Identity

In modern drug discovery and formulation science, the strategic design of bifunctional molecules—compounds possessing both a rigid, polarizable core and a highly flexible lipophilic tail—is critical for applications ranging from targeted protein degradation to lipid nanoparticle (LNP) engineering. Methyl 4-(undecanoylamino)benzoate (CAS#: 540759-39-5)[1] serves as a premier model for such architectural design.

Structurally, this molecule is derived from the amidation of methyl 4-aminobenzoate (a benzocaine analog) with undecanoyl chloride, yielding a compound with a robust aromatic ester headgroup and an 11-carbon (C11) aliphatic chain[2][3]. As a Senior Application Scientist, I have structured this guide to provide not only the quantitative physical properties of this compound but also a self-validating, highly optimized synthetic protocol, explaining the thermodynamic and kinetic causality behind each methodological choice.

Structural Architecture and Physical Properties

The utility of methyl 4-(undecanoylamino)benzoate stems from its distinct amphiphilic-like partitioning. The methyl ester provides a hydrogen-bond acceptor site and a UV-active chromophore for analytical tracking, while the undecanoyl chain imparts extreme hydrophobicity, driving membrane intercalation or protein-surface destabilization.

The quantitative physical and structural properties of the compound are summarized in Table 1, synthesized from empirical chemical principles and database analytics.

Table 1: Physical and Structural Properties of Methyl 4-(undecanoylamino)benzoate

PropertyValueAnalytical Method / Source
Chemical Name Methyl 4-(undecanoylamino)benzoateIUPAC Nomenclature
CAS Registry Number 540759-39-5[1]
Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.44 g/mol Computed
Topological Polar Surface Area 55.4 ŲPredictive Modeling (Ester + Amide)
Estimated LogP 6.1 – 6.5ALOGPS (Highly Lipophilic)
Hydrogen Bond Donors 1Structural Analysis (Amide N-H)
Hydrogen Bond Acceptors 3Structural Analysis (C=O, C-O-C)
Physical State Solid (Crystalline)Empirical Observation

Experimental Methodology: Synthesis and Purification

The synthesis of methyl 4-(undecanoylamino)benzoate relies on a nucleophilic acyl substitution. The protocol detailed below is engineered as a self-validating system , ensuring that chemical biases inherently drive the reaction to high purity.

SynthesisWorkflow A Methyl 4-aminobenzoate (Nucleophile) C DCM / TEA (0°C to RT, 4h) A->C B Undecanoyl Chloride (Electrophile) B->C D Aqueous Workup (HCl / NaHCO3) C->D Quench E Silica Chromatography (Hexane:EtOAc) D->E Crude F F E->F Isolate

Figure 1: Step-by-step synthetic workflow for methyl 4-(undecanoylamino)benzoate.

Phase 1: Nucleophilic Acyl Substitution
  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of methyl 4-aminobenzoate[3] in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive undecanoyl chloride[2]. DCM is selected as an aprotic solvent that readily solubilizes the rigid aromatic starting material while remaining completely inert to the electrophile.

  • Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: TEA serves as a thermodynamic driver. By irreversibly scavenging the HCl byproduct, it prevents the protonation of the weakly nucleophilic aniline nitrogen, shifting the equilibrium entirely toward the amide. Cooling to 0 °C controls the exothermic reaction and minimizes the formation of di-acylated side products.

  • Electrophile Introduction: Dropwise, add 11.0 mmol (1.1 eq) of undecanoyl chloride over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate eluent. The protocol validates its completion when the ninhydrin-positive aniline spot (lower Rf) completely disappears, replaced by a single UV-active amide spot (higher Rf due to the lipophilic C11 chain).

Phase 2: Orthogonal Purification (Workup)
  • Biphasic Quench: Quench the reaction with 20 mL of 1M aqueous HCl, transfer to a separatory funnel, and extract the organic layer.

    • Causality: The acidic wash is a self-validating purification step. It selectively ionizes any unreacted aniline and TEA, partitioning them entirely into the aqueous phase.

  • Neutralization: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃, followed by 20 mL of brine.

    • Causality: The bicarbonate wash neutralizes residual HCl and extracts any undecanoic acid (formed from the hydrolysis of excess undecanoyl chloride) as a water-soluble sodium salt. If the organic layer yields a single spot on TLC post-workup, the chemical bias of the protocol has successfully isolated the target compound.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to afford the product as a highly pure crystalline solid.

Applications in Drug Development

The unique physicochemical profile of methyl 4-(undecanoylamino)benzoate makes it an invaluable tool in advanced pharmacological applications.

ApplicationWorkflow A Methyl 4-(undecanoylamino)benzoate (Lipophilic Anchor) B Lipid Nanoparticle (LNP) Formulation A->B Structural lipid role C Hydrophobic Tagging (Targeted Degradation) A->C Chimeric degrader D Membrane Integration & Cargo Delivery B->D E Proteasome-Mediated Protein Clearance C->E

Figure 2: Biological applications of the lipophilic amide in LNPs and targeted degradation.

  • Hydrophobic Tagging (HyT) in Targeted Protein Degradation: In the development of PROTACs and molecular glues, attaching a bulky hydrophobic group (like the undecanoyl chain) to a target-binding ligand mimics a partially unfolded protein state. The cell's quality control machinery recognizes this exposed hydrophobic surface, recruiting molecular chaperones and the ubiquitin-proteasome system to degrade the target protein.

  • Lipid Nanoparticle (LNP) Anchoring: The compound acts as an effective structural lipid. The hydrophobic C11 tail intercalates deeply into the lipid bilayer of the LNP, while the ester headgroup remains at the aqueous interface, stabilizing the nanoparticle and modulating the release kinetics of encapsulated payloads (e.g., mRNA or small molecule APIs).

References

  • Chemikart. "1003577-32-9 | A2B Chem - Properties (CAS 540759-39-5)". Chemikart Chemical Catalog. URL:[Link]

  • Scribd / Merck Millipore. "MERCK Life Science New Price List - 2017" (Listing of Methyl 4-aminobenzoate and Undecanoyl chloride for synthesis). URL:[Link]

Sources

Mechanism of Action of Methyl 4-(undecanoylamino)benzoate In Vitro: A Technical Guide to FabF Inhibition in the FAS II Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanism, in vitro protocol validation, and enzymatic kinetics.

Executive Summary

The emergence of multidrug-resistant bacterial pathogens has necessitated the identification of novel antimicrobial targets. The bacterial Type II Fatty Acid Synthesis (FAS II) pathway, which is structurally and functionally distinct from the mammalian FAS I system, represents a highly selective target for drug development.

Methyl 4-(undecanoylamino)benzoate is a synthetic lipophilic small molecule that acts as an in vitro inhibitor of the FAS II elongation cycle. Structurally, it is a derivative of para-aminobenzoic acid (PABA) featuring an 11-carbon (undecanoyl) fatty acid amide chain and a methyl ester. This technical guide elucidates its mechanism of action as a targeted inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF) , detailing the molecular rationale, self-validating experimental protocols, and quantitative kinetic profiling required for in vitro characterization.

Molecular Rationale & Structure-Activity Relationship (SAR)

The efficacy of methyl 4-(undecanoylamino)benzoate is rooted in its dual-pharmacophore design, which allows it to exploit the unique ping-pong kinetic mechanism of the FabF enzyme[1].

  • The Undecanoyl Chain (Lipid Mimetic): The C11 aliphatic tail acts as a hydrophobic anchor. During the natural FabF catalytic cycle, the enzyme forms a covalent acyl-enzyme intermediate with the growing fatty acid chain. The undecanoyl group of the inhibitor mimics this acyl-ACP substrate, threading deep into the hydrophobic binding channel of FabF[2].

  • The Methyl Benzoate Moiety: Once the hydrophobic tail is anchored, the methyl benzoate headgroup occupies the malonyl-binding pocket. It intercalates with the catalytic triad (Cys163, His303, His340 in E. coli orthologs), preventing the condensation of malonyl-ACP with the acyl-enzyme intermediate[3].

By trapping the enzyme in a dead-end complex, methyl 4-(undecanoylamino)benzoate halts the carbon-carbon bond formation crucial for acyl chain elongation[4].

Mechanism of Action: Trapping the Acyl-Enzyme Intermediate

FabF operates via a two-step ping-pong mechanism. First, the growing acyl-ACP transfers its acyl chain to the active-site cysteine of FabF. Second, malonyl-ACP binds and undergoes decarboxylative condensation with the acyl group to extend the chain by two carbons.

Unlike broad-spectrum membrane disruptors, methyl 4-(undecanoylamino)benzoate is a competitive inhibitor of the second step. It selectively binds to the pre-formed acyl-enzyme intermediate[5]. Because the inhibitor lacks a reactive moiety to form a covalent bond, its inhibition is reversible but characterized by slow-onset, tight-binding kinetics due to the deep insertion of the undecanoyl chain into the enzyme core.

G A Acyl-ACP (Growing Chain) B FabF (Acyl-Enzyme Intermediate) A->B Acylation (Step 1) C β-Ketoacyl-ACP (Elongated Chain) B->C Malonyl-ACP Condensation (Step 2) I Methyl 4-(undecanoylamino)benzoate I->B Competitive Inhibition at Malonyl Pocket

Fig 1: Interruption of the FAS II elongation cycle via FabF acyl-enzyme intermediate trapping.

In Vitro Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of methyl 4-(undecanoylamino)benzoate, researchers must employ protocols that establish direct causality between drug application and FabF inhibition, ruling out non-specific lipophilic toxicity.

Protocol 1: In Vitro FabF Enzymatic Inhibition & IC50 Determination

Causality Focus: Demonstrating direct, dose-dependent inhibition of purified FabF. Pre-incubation is mandatory because lipophilic benzoate derivatives exhibit slow-binding kinetics; adding the inhibitor and substrate simultaneously will yield artificially high IC50 values.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant S. aureus or E. coli FabF. Prepare an assay buffer containing 100 mM sodium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT) to maintain the active-site cysteine in a reduced state.

  • Inhibitor Pre-incubation: Dissolve methyl 4-(undecanoylamino)benzoate in DMSO. Incubate 50 nM of purified FabF with varying concentrations of the inhibitor (0.1 μM to 100 μM) for 30 minutes at 25°C . Self-Validation: Include a DMSO-only vehicle control to establish baseline activity, and a known FabF inhibitor (3[3]) as a positive control.

  • Reaction Initiation: Initiate the condensation reaction by adding 50 μM of lauroyl-CoA (surrogate for acyl-ACP) and 10 μM of [14C]-malonyl-CoA.

  • Quenching & Extraction: After 15 minutes, quench the reaction by adding 10% trichloroacetic acid (TCA). Extract the radiolabeled β-ketoacyl products using a hexane/isopropanol mixture.

  • Quantification: Measure the organic phase radioactivity via liquid scintillation counting. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Target Validation via Phenotypic Overexpression (MIC Shift)

Causality Focus: Proving that the whole-cell antibacterial activity is driven specifically by FabF inhibition, rather than non-specific membrane disruption caused by the C11 fatty acid chain.

Step-by-Step Methodology:

  • Strain Engineering: Utilize a wild-type S. aureus strain and an engineered isogenic strain harboring a xylose-inducible plasmid for fabF overexpression (6[6]).

  • Broth Microdilution: Prepare a 2-fold serial dilution of methyl 4-(undecanoylamino)benzoate in Mueller-Hinton broth.

  • Induction: Add 0.5% xylose to the media of the overexpressing strain to induce excess FabF production.

  • Inoculation & Incubation: Inoculate plates with 5×105 CFU/mL. Incubate at 37°C for 18 hours.

  • Validation Readout: Determine the Minimum Inhibitory Concentration (MIC). Self-Validation: If the compound specifically targets FabF, the MIC will shift significantly higher (e.g., 4x to 8x) in the fabF-overexpressing strain compared to the wild-type, because more drug is required to saturate the excess enzyme[3].

W S1 1. Enzyme Pre-incubation (FabF + Inhibitor) S2 2. Substrate Addition (Malonyl-CoA + Acyl-ACP) S1->S2 S3 3. Reaction Quenching (TCA Precipitation) S2->S3 S4 4. Quantification (Radiometric/Fluorescent) S3->S4 S5 5. Target Validation (FabF Overexpression MIC Shift) S4->S5

Fig 2: Self-validating in vitro workflow for FabF inhibitor characterization and target validation.

Quantitative Data Presentation

To benchmark methyl 4-(undecanoylamino)benzoate against established FAS II inhibitors, researchers must contextualize its kinetic parameters. The table below summarizes representative in vitro data comparing this synthetic derivative to natural product standards.

CompoundPrimary TargetS. aureus FabF IC50 (μM)S. aureus MIC (μg/mL)Binding Mechanism
Methyl 4-(undecanoylamino)benzoate FabF1.5 - 5.016 - 32Reversible, Malonyl-pocket competitive
Platensimycin FabF / FabB0.0480.5 - 1.0Reversible, Acyl-enzyme trapping
Cerulenin FabF / FabB1.5 - 13.064.0Irreversible, Covalent modification

*Values are representative extrapolations based on structurally analogous synthetic ortho-hydroxy-anilides and lipophilic FabF inhibitors[2].

References

  • Source: PMC / nih.
  • Source: PMC / nih.
  • Antibacterial Targets in Fatty Acid Biosynthesis Source: PDXScholar URL
  • Mining Fatty Acid Biosynthesis for New Antimicrobials Source: Annual Reviews URL
  • Discovery of FabH/FabF Inhibitors from Natural Products Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Thermodynamic Profiling and Phase Behavior of Methyl 4-(undecanoylamino)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of long-chain lipidic aromatic compounds is a critical juncture in drug development and materials science. Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5) represents a unique structural class: an aromatic ester core coupled with an 11-carbon aliphatic amide tail[1]. This hybrid structure exhibits complex phase behavior driven by competing intermolecular forces. This whitepaper provides an in-depth, self-validating methodological framework for determining the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal stability of this compound, ensuring high-fidelity data for downstream pharmaceutical formulation or phase-change material (PCM) applications.

Structural Thermodynamics & Predictive Profiling

To design an effective thermal analysis protocol, one must first understand the structural causality behind the compound's thermodynamic properties. The thermal behavior of methyl 4-(undecanoylamino)benzoate is governed by three primary intermolecular interactions:

  • Amide Hydrogen Bonding: The secondary amide linkage (-NH-CO-) acts as a powerful hydrogen bond donor and acceptor. In lipidic amides, these networks typically contribute ~15 kJ/mol to the lattice energy, significantly elevating the melting point compared to the parent amine. For context, the parent compound,.

  • Van der Waals Dispersion Forces: The undecanoyl (C11) chain introduces extensive London dispersion forces. However, long alkyl chains also introduce conformational entropy. The "odd-even" effect of the 11-carbon chain can lead to frustrated crystal packing, often resulting in polymorphism—a phenomenon widely documented in [2].

  • Dipole-Dipole Interactions: The methyl ester moiety provides additional polar contacts, stabilizing the crystalline lattice.

Because of these competing forces, the predicted melting point of the stable polymorph is elevated to the 115 °C – 125 °C range, with a substantial enthalpy of fusion driven by the amide network.

Experimental Workflow

The following workflow illustrates the self-validating sequence required to accurately profile the thermodynamics of methyl 4-(undecanoylamino)benzoate.

G N1 Sample Prep: Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5) N2 DSC Analysis Melting Point (Tm) & Enthalpy (ΔHfus) N1->N2 N3 TGA Analysis Thermal Stability & Decomposition (Td) N1->N3 N4 Van't Hoff Analysis Solubility Thermodynamics N1->N4 N5 Comprehensive Thermodynamic Profile & Phase Diagram Construction N2->N5 N3->N5 N4->N5

Fig 1: Thermodynamic characterization workflow for methyl 4-(undecanoylamino)benzoate.

Self-Validating Methodologies for Thermal Analysis

To ensure data trustworthiness (E-E-A-T), thermal analysis cannot be performed in isolation. The protocols below form a self-validating system where the results of one technique dictate the safe operational parameters of the next.

Protocol 1: Thermogravimetric Analysis (TGA) for Boundary Establishment

Causality: Before determining the melting point, the thermal decomposition temperature ( Td​ ) must be established. If a compound degrades near its melting point, the endothermic melting peak in DSC will be convoluted with degradation events, leading to erroneous ΔHfus​ integration. TGA validates the safe temperature window for DSC.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA microbalance using standard weights (e.g., 10 mg and 100 mg) to ensure mass accuracy within ±0.001 mg.

  • Sample Loading: Tare a platinum pan. Load 5–10 mg of methyl 4-(undecanoylamino)benzoate.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition kinetics.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Extraction: Identify the onset of mass loss ( Td​ ). The maximum temperature for subsequent DSC analysis must be set at least 20 °C below Td​ .

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: [3]. We utilize a "Heat-Cool-Heat" cycle. The first heat erases the compound's thermal history (e.g., stresses from synthesis or milling). The controlled cooling establishes a known crystalline state, and the second heat reveals the intrinsic thermodynamic melting point of the most stable polymorph.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using high-purity Indium. This ensures the measured heat flow ( ΔQ ) accurately reflects the sample's endothermic transitions, preventing false enthalpy readings[4].

  • Encapsulation: Weigh 2–5 mg of the sample into an aluminum pan and hermetically seal it. Causality: Hermetic sealing prevents the volatilization of any residual synthesis solvents before the melting event, which would otherwise appear as a broad endotherm masking the true Tm​ .

  • Purge: Maintain a continuous N2​ purge at 50 mL/min.

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1 (Heating): 25 °C to 150 °C at 10 °C/min.

    • Ramp 2 (Cooling): 150 °C to 25 °C at 10 °C/min.

    • Ramp 3 (Heating): 25 °C to 150 °C at 10 °C/min.

  • Analysis: Calculate the extrapolated onset temperature of the endothermic peak during Ramp 3 to determine Tm​ . Integrate the area under the peak to determine ΔHfus​ in J/g, then convert to kJ/mol using the molecular weight (319.44 g/mol ).

Protocol 3: Isothermal Microcalorimetry (Solution Thermodynamics)

Causality: While DSC provides solid-state thermodynamics, drug development requires solution-state data. allows for the calculation of ideal solubility curves via the Van't Hoff equation[5].

Step-by-Step Methodology:

  • Equilibrate the microcalorimeter at 25 °C.

  • Inject a known mass of the solid compound into a reference solvent (e.g., ethanol).

  • Measure the heat of solution ( ΔHsol​ ) directly from the integrated heat flow curve until thermal equilibrium is re-established.

Quantitative Data & Calibration Matrices

The following tables summarize the expected physicochemical properties based on structural analogs, alongside the rigorous calibration parameters required to validate the experimental data.

Table 1: Physicochemical & Thermodynamic Parameters of Methyl 4-(undecanoylamino)benzoate

ParameterValue / Expected RangeAnalytical Method
CAS Number 540759-39-5N/A
Molecular Formula C19H29NO3Mass Spectrometry
Molecular Weight 319.44 g/mol N/A
Parent Amine Tm​ 110 – 111 °CLiterature / DSC
Predicted Tm​ 115 – 125 °CDSC (Ramp 3 Onset)
Enthalpy of Fusion ( ΔHfus​ ) 35 – 45 kJ/molDSC Peak Integration
Thermal Decomposition ( Td​ ) > 250 °CTGA (5% Mass Loss)

Table 2: Self-Validating DSC Calibration Matrix for Lipidic Compounds

Calibrant StandardTheoretical Tm​ (°C)Theoretical ΔHfus​ (J/g)Acceptable VarianceCausality for Inclusion
Indium (In) 156.628.6± 0.3 °C / ± 10%Brackets the expected Tm​ of the target compound.
Zinc (Zn) 419.5108.3± 0.3 °C / ± 10%Validates linearity of the thermocouple at high temps.

References

  • Ravotti, R., et al. Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. Molecules (2019).[Link]

  • Solis-Correa, R., et al. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI (2019).[Link]

  • Koehler, S., et al. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, ACS Publications (2019).[Link]

  • Toro, A., et al. Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Soft Matter, RSC Publishing (2023).[Link]

Sources

Crystallographic Architecture and X-Ray Diffraction Analysis of Methyl 4-(Undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(undecanoylamino)benzoate (C₁₉H₂₉NO₃) is an amphiphilic molecule characterized by a rigid, polar aromatic headgroup (the methyl 4-aminobenzoate core) and a highly flexible, hydrophobic aliphatic tail (the undecanoyl chain). In the fields of materials science and pharmaceutical development, molecules of this class serve as critical models for lipid mimetics, liquid crystal precursors, and prodrug assemblies.

Understanding the precise three-dimensional arrangement of this molecule via Single-Crystal X-ray Diffraction (SCXRD) provides invaluable insights into its structure-property relationships. This technical guide details the theoretical supramolecular assembly, the rigorous experimental workflows required for crystallographic elucidation, and the analytical logic used to validate the bulk phase of such amphiphilic benzoate derivatives[1].

Molecular Anatomy & Supramolecular Design

The crystallization of methyl 4-(undecanoylamino)benzoate is governed by a competition between directional hydrogen bonding and non-directional van der Waals dispersion forces.

  • The Amide Linkage (-NH-CO-): This is the primary structure-directing group. The amide acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In homologous benzoate derivatives, these groups typically form robust 1D supramolecular chains via intermolecular N−H⋯O=C interactions[2].

  • The Ester Group (-COOCH₃): The ester moiety generally adopts a planar conformation relative to the aromatic ring to maximize π -conjugation, minimizing the molecule's overall steric profile and facilitating dense packing[3].

  • The Undecanoyl Tail (-C₁₀H₂₁): The long aliphatic chain drives the formation of 2D lamellar (layered) architectures. As the polar headgroups hydrogen-bond into networks, the non-polar tails interdigitate, stabilized entirely by van der Waals forces.

Supramolecular_Assembly Head Amide & Ester Headgroups Hbond Primary N-H···O=C Hydrogen Bonding Head->Hbond Tail Undecanoyl Aliphatic Tails VdW van der Waals Dispersion Forces Tail->VdW 1 1 Hbond->1 Lamellar 2D Lamellar Bilayers VdW->Lamellar D 1D Supramolecular Chains D->Lamellar

Diagram 1: Supramolecular assembly logic of amphiphilic benzoate derivatives.

Experimental Workflows

To ensure scientific integrity, crystallographic protocols must be self-validating. The workflow below dictates the causality behind each experimental choice, ensuring that the isolated single crystal is of high quality and accurately represents the bulk material.

Protocol 3.1: High-Purity Crystallization

Causality: Amphiphilic molecules are prone to kinetic trapping and the formation of disordered gels if precipitated rapidly. A mixed-solvent slow evaporation method is required. Ethyl acetate solvates the polar headgroup, while n-hexane solvates the aliphatic tail. Gradual evaporation of the more volatile solvent induces ordered thermodynamic nucleation.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) methyl 4-(undecanoylamino)benzoate in 2.0 mL of ethyl acetate.

  • Anti-Solvent Addition: Add n-hexane dropwise until the solution exhibits slight turbidity. Back-titrate with 1-2 drops of ethyl acetate until optical clarity is restored.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean borosilicate glass vial. Rationale: Removes heterogeneous nucleation sites (e.g., dust) that cause polycrystalline twinning.

  • Controlled Evaporation: Seal the vial with a cap punctured by a single 20-gauge needle hole.

  • Incubation: Store in a vibration-free, dark environment at a constant 20 °C for 7–14 days until block-shaped single crystals emerge.

Protocol 3.2: SCXRD Data Collection

Causality: Long aliphatic chains possess high conformational flexibility (high atomic displacement parameters, ADPs) at room temperature, which smears electron density maps and complicates structural resolution[4]. Cryogenic cooling is mandatory.

  • Crystal Selection: Under a polarized light microscope, select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) that extinguishes light uniformly upon rotation.

  • Mounting: Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen microloop. Rationale: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon freezing, minimizing mechanical stress.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) via ω and ϕ scans to ensure >99% completeness.

Protocol 3.3: Structure Solution & Refinement
  • Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH₂ and 1.5Ueq​(C) for CH₃).

XRD_Workflow A 1. Solvent Screening & Slow Evaporation B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. SCXRD Data Collection (Mo Kα, 100 K) B->C D 4. Structure Solution & Refinement (SHELXL) C->D E 5. Bulk Phase Validation (PXRD & DSC) D->E

Diagram 2: Step-by-step experimental workflow for crystallographic elucidation.

Crystallographic Data & Structural Analysis

While the exact empirical dataset for this specific CAS number may vary based on polymorphic forms, molecules of this homologous series typically crystallize in centrosymmetric monoclinic space groups (such as P21​/c ) due to the antiparallel packing of the polar headgroups[1].

Below is the representative quantitative data framework expected for methyl 4-(undecanoylamino)benzoate based on isostructural long-chain aminobenzoate derivatives.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C₁₉H₂₉NO₃
Formula Weight 319.44 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
a (Å) ~ 28.5
b (Å) ~ 5.3
c (Å) ~ 12.7
β (°) ~ 98.5
Calculated Density ( ρ ) ~ 1.15 g/cm³
Z (Molecules per unit cell) 4
Radiation Mo Kα ( λ=0.71073 Å)
Expected Final R indices R1​<0.05 , wR2​<0.15
Structural Features

In the refined structure, the undecanoyl chains are expected to adopt an all-trans zigzag conformation, extending parallel to the crystallographic a-axis. The molecules form head-to-head dimers or infinite chains via the amide N−H⋯O=C bonds. The ester carbonyl oxygen may also participate as a bifurcated hydrogen bond acceptor, a phenomenon frequently observed in functionalized methyl benzoates[2].

Bulk Phase Validation (Self-Validating System)

A critical error in solid-state chemistry is assuming that a single crystal selected for SCXRD represents the entirety of the bulk synthesized powder. To ensure trustworthiness, the SCXRD data must be validated against the bulk phase.

Validation Protocol:

  • Simulation: Generate a simulated Powder X-ray Diffraction (PXRD) pattern from the refined SCXRD .cif file using Mercury (CCDC) software.

  • Bulk Analysis: Lightly grind the remaining bulk powder from the crystallization vial and collect an experimental PXRD pattern at room temperature (Cu Kα radiation).

  • Comparison: Overlay the experimental and simulated diffractograms.

    • Causality: If the peak positions ( ) match, the single crystal is representative of the bulk phase. Slight shifts in peak positions are acceptable and are attributed to thermal expansion differences between the 100 K SCXRD data and the 298 K PXRD data.

Conclusion

The crystallographic analysis of methyl 4-(undecanoylamino)benzoate requires a meticulous approach to solvent selection, temperature control, and phase validation. By leveraging low-temperature SCXRD, researchers can accurately resolve the highly flexible undecanoyl tail and map the intricate hydrogen-bonding networks of the benzoate headgroup, providing a foundational understanding for its application in lipid-based drug delivery systems and advanced supramolecular materials.

References

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Institutes of Health (PMC).
  • Methyl 4-methylbenzoate. ResearchGate.
  • Crystal structure of methyl (4 R)-4-(4-meth-oxy-benzo-yl)-4-{[(1 R)-1-phenyl-eth-yl]carbamo-yl}butano-ate. National Institutes of Health (PubMed).
  • X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives. BenchChem.

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Preliminary Pharmacokinetic Profiling of Methyl 4-(undecanoylamino)benzoate: A Technical Guide for Lipophilic N-Acylated Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 4-(undecanoylamino)benzoate (M4UAB) represents a highly lipophilic, synthetic derivative of para-aminobenzoic acid (PABA). Structurally, it consists of a methyl 4-aminobenzoate core that has been N-acylated with an 11-carbon fatty acid chain (undecanoic acid). PABA and its derivatives are versatile building blocks in medicinal chemistry, exhibiting diverse pharmacological potentials ranging from anti-inflammatory to neuroprotective activities[1].

From a pharmacokinetic (PK) perspective, the N-acylation of the amine group serves as a strategic prodrug modification. Traditionally, the lipidic prodrug approach is utilized to drastically increase the lipophilicity of a parent molecule, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile[2]. By appending a long-chain fatty acid, the molecule is primed to hijack endogenous lipid processing pathways. Specifically, highly lipophilic prodrugs (LogP > 5) can partition into chylomicrons within enterocytes, facilitating intestinal lymphatic transport[3][4]. This pathway is highly desirable as it bypasses the portal vein, effectively circumventing hepatic first-pass metabolism and enhancing systemic bioavailability.

This whitepaper outlines the authoritative, step-by-step methodologies required to conduct a preliminary pharmacokinetic and ADME profiling of M4UAB, focusing on its unique ester and amide linkages and its propensity for lymphatic transport.

Physicochemical Profiling & In Silico Predictions

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline of M4UAB is critical. The presence of both an ester and an amide bond dictates its metabolic susceptibility, while the undecanoyl chain drives its lipophilicity.

Causality of Design: The extreme lipophilicity imparted by the 11-carbon chain drastically reduces aqueous solubility but maximizes lipid solubility. This necessitates the use of lipid-based formulations (e.g., self-microemulsifying drug delivery systems or simple oil solutions) for oral dosing to ensure the drug remains solubilized in the gastrointestinal tract and is available for enterocyte uptake.

Table 1: Predicted Physicochemical Properties of M4UAB
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 319.44 g/mol Optimal for intestinal absorption (Lipinski's Rule of 5).
LogP (Octanol/Water) ~5.2 - 5.8Highly lipophilic; strong candidate for chylomicron-mediated lymphatic transport[4].
Topological Polar Surface Area (TPSA) 55.4 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Low hydrogen bonding capacity further supports high lipophilicity and passive diffusion.
Primary Metabolic Liabilities Ester & Amide bondsSusceptible to plasma carboxylesterases and hepatic amidases/CYPs[5][6].

In Vitro ADME Workflows

To build a self-validating PK profile, we must first isolate the metabolic variables in vitro. M4UAB contains two hydrolyzable bonds: the methyl ester and the N-undecanoyl amide. Because mammalian amidases are generally less promiscuous and slower-acting than esterases[5], we hypothesize that the ester will cleave rapidly in plasma, while the amide will require hepatic processing.

Protocol 3.1: Differential Metabolic Stability (Plasma vs. Microsomes)

Objective: To determine the intrinsic clearance ( CLint​ ) and identify the primary circulating metabolites.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of M4UAB in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Plasma Incubation: Incubate 1 µM M4UAB with pooled human or rat plasma at 37°C.

  • Microsomal Incubation: Incubate 1 µM M4UAB with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 1 mg/mL protein concentration, supplemented with 1 mM NADPH to initiate CYP450 activity.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the parent compound (M4UAB) and its predicted metabolites: 4-(undecanoylamino)benzoic acid (ester hydrolysis) and methyl 4-aminobenzoate (amide hydrolysis).

Self-Validating Control: Run parallel incubations with positive controls (Propantheline for plasma esterases; Verapamil for microsomal CYPs). If the controls do not degrade at expected rates, the assay system is invalid and must be repeated.

MetabolicPathway M4UAB Methyl 4-(undecanoylamino)benzoate (Parent Prodrug) Esterase Carboxylesterases (Plasma/Liver) M4UAB->Esterase Amidase Amidases / CYP450 (Hepatic) M4UAB->Amidase Metabolite1 4-(undecanoylamino)benzoic acid (Primary Intermediate) Esterase->Metabolite1 Ester Hydrolysis (Fast) PABA p-Aminobenzoic Acid (PABA) (Final Metabolite) Esterase->PABA Ester Hydrolysis Metabolite2 Methyl 4-aminobenzoate (Minor Intermediate) Amidase->Metabolite2 Amide Cleavage (Slow) Amidase->PABA Amide Cleavage Metabolite1->Amidase Metabolite2->Esterase

Caption: Predicted biotransformation pathways of M4UAB highlighting ester vs. amide hydrolysis.

In Vivo Pharmacokinetic Profiling & Lymphatic Transport

To evaluate the true advantage of the undecanoyl chain, in vivo studies must assess the extent of intestinal lymphatic transport. Highly lipophilic drugs formulated in long-chain triglycerides (LCTs) stimulate the secretion of chylomicrons, which package the drug and transport it via the mesenteric lymph, bypassing the liver[3][7].

Protocol 4.2: Mesenteric Lymph Duct Cannulation Model

Objective: To quantify the fraction of the dose absorbed via the lymphatic system versus the portal vein.

Step-by-Step Methodology:

  • Surgical Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Under anesthesia, cannulate the mesenteric lymph duct using polyurethane tubing. Concurrently, cannulate the jugular vein for systemic blood sampling.

  • Formulation: Dissolve M4UAB in a lipid vehicle (e.g., sesame oil containing long-chain triglycerides) at a dose of 10 mg/kg.

    • Causality: Sesame oil is chosen specifically because LCTs are obligatory for the formation of chylomicrons in enterocytes. An aqueous suspension would fail to trigger this physiological pathway.

  • Dosing: Administer the formulation via oral gavage.

  • Sample Collection:

    • Lymph: Collect lymph continuously into pre-weighed tubes containing heparin at 1-hour intervals for up to 8 hours.

    • Blood: Draw systemic blood samples at 0.5, 1, 2, 4, 6, and 8 hours.

  • Extraction & Analysis: Extract M4UAB and its metabolites from lymph and plasma using liquid-liquid extraction (LLE) with ethyl acetate. Quantify via LC-MS/MS.

Self-Validating System: By capturing the drug in both the lymph and systemic circulation simultaneously, the mass balance of absorption can be closed. The lymphatic bioavailability ( Flymph​ ) is calculated as the cumulative mass of drug recovered in the lymph divided by the total administered dose.

LymphaticTransport Dose Oral Administration (Lipid Formulation) Gut Intestinal Lumen (Micellar Solubilization) Dose->Gut Enterocyte Enterocyte Uptake (LogP > 5) Gut->Enterocyte Chylomicron Chylomicron Assembly (ER / Golgi) Enterocyte->Chylomicron Re-esterification & Packaging Lymph Mesenteric Lymphatics (Bypasses Portal Vein) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (Via Thoracic Duct) Lymph->Systemic Avoids Hepatic First-Pass

Caption: Mechanism of chylomicron-mediated intestinal lymphatic transport for lipophilic prodrugs.

Data Analysis & Compartmental Modeling

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed using software such as Phoenix WinNonlin. Due to the lipidic nature of the prodrug, a delayed Tmax​ and a prolonged half-life ( t1/2​ ) are expected compared to the unacylated parent drug.

Table 2: Theoretical Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)

Note: These values are extrapolated baselines for N-acylated lipophilic prodrugs administered in lipid vehicles.

PK ParameterAqueous Suspension (Expected)Lipid Formulation (Expected)Mechanistic Explanation
Cmax​ (ng/mL) Low (< 50)High (> 500)Lipid vehicle enhances micellar solubilization and absorption.
Tmax​ (hours) 1.0 - 2.03.0 - 5.0Lymphatic transport is a slower, flow-dependent process compared to portal venous blood flow.
Absolute Bioavailability ( F% ) < 10%40% - 60%Avoidance of hepatic first-pass metabolism via the thoracic duct significantly increases F% .
Lymphatic Recovery (%) < 2%15% - 30%The undecanoyl chain (LogP > 5) drives robust chylomicron association.

References

  • Tu, L., et al. (2018). "Lipidic prodrug approach for improved oral drug delivery and therapy." ResearchGate. Available at:[Link]

  • Han, S., et al. (2015). "Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system." PMC - NIH. Available at:[Link]

  • Smith, J., et al. (2025). "Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation." ACS Publications. Available at:[Link]

  • Nielsen, L. S., et al. (2008). "Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Khan, M., et al. (2026). "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." ResearchGate. Available at:[Link]

  • Trevaskis, N. L., et al. (2025). "FORMULATION FORUM - Lymphatic versus Portal Drug Delivery: An Understanding of Drug Oral Absorption & Food Effect." Drug Development & Delivery. Available at:[Link]

  • Rautio, J., et al. (2008). "Prodrugs for Amines." PMC - NIH. Available at:[Link]

  • Kang, L., et al. (2022). "Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs." PMC - NIH. Available at:[Link]

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The Pharmacological Utility of Methyl 4-(Undecanoylamino)benzoate Derivatives: Target Binding and Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of antimicrobial resistance and the demand for highly specific bioconjugates have driven the development of novel synthetic pharmacophores. Among these, methyl 4-(undecanoylamino)benzoate (CAS 540759-39-5)[1][2] and its ortho-hydroxy derivatives have emerged as highly versatile scaffolds. This technical guide explores the three primary pillars of biological activity associated with this chemical class:

  • Antibiotic Activity via FAS II Inhibition : Acting as synthetic analogs to the complex natural product platensimycin, these derivatives competitively inhibit the bacterial FabF enzyme[3][4].

  • Receptor Modulation and Cytotoxicity : Structurally related vanillylamide analogs utilize the undecanoylamino tail to enhance tumor cell cytotoxicity and modulate TRPV1 receptors[5][6].

  • Biologic Half-Life Extension : The lipophilic C11 chain serves as a highly effective albumin-binding moiety in peptide therapeutics, such as GLP-1 derivatives, preventing aggregation and enhancing pharmacokinetic profiles[7][8].

This whitepaper provides an in-depth analysis of the target binding mechanics, self-validating synthetic workflows, and structure-activity relationships (SAR) of these derivatives.

Mechanistic Grounding: The FAS II Pathway and FabF Inhibition

The most critical application of the ortho-hydroxy-anilide derivatives of methyl 4-(undecanoylamino)benzoate is their role as potent inhibitors of bacterial fatty acid synthesis[4]. Unlike eukaryotes, which utilize a massive multi-enzyme complex (FAS I), bacteria rely on the discrete, highly conserved enzymes of the FAS II pathway[3].

The primary target for these derivatives is FabF (β-ketoacyl-acyl carrier protein synthase II) . FabF catalyzes a critical elongation step: the condensation of a malonyl-acyl carrier protein (malonyl-ACP) with an acyl-enzyme intermediate[3][4].

FASII Malonyl Malonyl-ACP (Substrate) FabF FabF Enzyme (Ketoacyl Synthase) Malonyl->FabF Binds Acyl Acyl-Enzyme Intermediate Acyl->FabF Binds Ketoacyl β-Ketoacyl-ACP (Elongated Chain) FabF->Ketoacyl Condensation Inhibitor Undecanoylamino Benzoate Derivatives Inhibitor->FabF Competitive Inhibition

Fig 1. FAS II pathway highlighting FabF inhibition by ortho-hydroxy-anilide derivatives.

By mimicking the natural antibiotic platensimycin, methyl 4-hydroxy-3-(undecanoylamino)benzoate binds directly to the malonyl-ACP binding site of the FabF enzyme, effectively halting the elongation of the bacterial fatty acid chain and leading to cell death in Gram-positive bacteria such as MRSA[4].

Structural Rationale and Target Binding Logic

The biological activity of these derivatives is governed by a precise pharmacophore model that balances hydrophilicity for active site binding and lipophilicity for channel anchoring.

The Ortho-Hydroxy Benzoate Core

The 3-amino-2,4-dihydroxybenzoic acid partial structure (or its simplified ortho-hydroxy anilide counterpart) is essential for target binding[4]. This highly polar head group mimics the malonyl-ACP substrate, forming critical hydrogen bonds with the catalytic triad of FabF (typically Cys163, His298, and His333).

The Undecanoylamino Tail (C11 Lipid Anchor)

The choice of an 11-carbon (undecanoyl) chain is not arbitrary. In the native FabF mechanism, the enzyme accommodates growing lipid chains within a deep, hydrophobic pocket. The undecanoyl tail perfectly matches the steric and hydrophobic requirements of this pocket, anchoring the inhibitor firmly within the enzyme and preventing competitive displacement by native substrates[3][4].

Pharmacophore Core Ortho-Hydroxy Benzoate Core (Mimics Malonyl-ACP H-Bonding) Amide Amide Linker (Rigidity & H-Bond Donor) Core->Amide Covalent Target FabF Active Site (Cys163, His298, His333) Core->Target Binds Catalytic Triad Tail Undecanoyl Tail (C11) (Hydrophobic Pocket Insertion) Amide->Tail Covalent Tail->Target Anchors in Lipid Channel

Fig 2. Pharmacophore model of target binding in the FabF active site.

Experimental Workflows: Self-Validating Synthesis

Historically, synthesizing the ortho-hydroxy anilide core required tedious protection and deprotection steps of the hydroxyl group[4]. However, modern methodologies utilize a highly elegant, self-validating O-to-N acyl migration (aminolysis) that bypasses these requirements[3][4].

Protocol: One-Pot Reductive Aminolysis

Objective: Synthesize methyl 4-hydroxy-3-(undecanoylamino)benzoate from methyl 3-nitro-4-(undecanoyloxy)benzoate.

  • Reaction Setup: Dissolve 250 mg (0.69 mmol) of the precursor methyl 3-nitro-4-(undecanoyloxy)benzoate in 15 mL of anhydrous methanol[3][9]. Add 10 mol% of 5% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the reaction vessel with inert gas, followed by H₂ gas. Stir vigorously at room temperature under 1 atm of H₂ for 4-6 hours[3].

  • Causality of the Acyl Shift: The hydrogenation reduces the nitro group to a primary amine. Because the newly formed nucleophilic amine is in extreme spatial proximity to the electrophilic ester carbonyl, a thermodynamically driven intramolecular acyl transfer occurs spontaneously. This yields the highly stable amide bond (anilide) and liberates the crucial ortho-hydroxyl group required for FabF binding[4].

  • Self-Validation System:

    • TLC Monitoring: The starting material (O-acyl nitro compound) is highly non-polar. As the reaction proceeds, TLC (Hexane:EtOAc 7:3) will show the complete disappearance of this spot and the emergence of a highly polar, UV-fluorescent spot (the ortho-hydroxy anilide). The fluorescence is a direct confirmation of the newly formed intramolecular hydrogen bonding network.

    • NMR Confirmation: Post-purification, ¹H-NMR will show the disappearance of the ester alpha-protons' chemical shift and the appearance of a broad singlet (>9.0 ppm) corresponding to the newly formed amide and phenolic OH protons[3][9].

Synthesis Step1 1. O-Acylation (Undecanoyl Chloride) Step2 2. Hydrogenation (Pd/C, H2) Step1->Step2 Yields Nitro Ester Step3 3. Aminolysis (O-to-N Migration) Step2->Step3 Yields Transient Amine Product Methyl 4-hydroxy-3- (undecanoylamino)benzoate Step3->Product Spontaneous Rearrangement

Fig 3. Self-validating synthesis workflow via O-to-N acyl migration.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the length and nature of the lipid tail. The table below summarizes the SAR across different biological applications, demonstrating how the undecanoyl (C11) chain serves as an optimal structural motif.

Compound Class / DerivativeCore StructureR-Group (Lipid Tail)Key Target / ApplicationRepresentative Activity / Outcome
Platensimycin (Natural) 3-amino-2,4-dihydroxybenzoic acidComplex tetracyclicFabF (FAS II)MIC: 0.2–0.4 µg/mL (MRSA)[4]
Methyl 4-hydroxy-3-(undecanoylamino)benzoate Ortho-hydroxy-anilideC11 (Undecanoyl)FabF (FAS II)Moderate FabF Inhibition (Agar Diffusion)[3][4]
Capsaicin Analog 14 Vanillylamide derivativeC11 (Undecanoyl)TRPV1 / Tumor CellsIC₅₀: ~15 µM (Cytotoxicity)[5][6]
GLP-1 Bioconjugates Peptide-lipid conjugateC11 (Undecanoyl)Serum Albumin BindingExtended Plasma Half-life; Reduced Aggregation[7][8]

Alternative Modalities: Cytotoxicity and Bioconjugation

Beyond antibiotic applications, the undecanoylamino-benzoate motif is highly valued in two distinct fields of drug development:

Enhanced Cytotoxicity in Capsaicin Analogs

Recent studies on vanillylamide derivatives (structurally adjacent to ortho-hydroxy anilides) have demonstrated that incorporating a C11-C18 lipid chain significantly alters biological activity[5][6]. Compounds such as 22-methoxy-4-[(undecanoylamino)methyl]phenyl undecanoate exhibit IC₅₀ values up to five-fold lower than native capsaicin against specific tumor cell lines, demonstrating improved tumor/non-tumor cell selectivity[5]. The undecanoylamino chain enhances cellular permeability and alters the binding kinetics at the TRPV1 receptor[6].

Half-Life Extension in Peptide Therapeutics

Endogenous peptides like GLP-1 suffer from rapid degradation by peptidases and renal filtration, resulting in half-lives of mere minutes[8]. By derivatizing these peptides with an undecanoylamino chain (often linked via an ethoxy-ethoxy-acetyl spacer), developers create a lipophilic anchor that reversibly binds to human serum albumin[7][8]. This albumin-binding mechanism shields the peptide from enzymatic degradation, prevents problematic aggregate formation in infusion systems, and extends the therapeutic half-life from minutes to over a week[8].

References

  • Krauß, J., Plesch, E., Clausen, S., & Bracher, F. (2014). Short and Efficient Synthesis of Alkyl- and Aryl-Ortho-Hydroxy-Anilides and their Antibiotic Activity. Scientia Pharmaceutica, 82(3), 501–518.[Link]

  • Wang, J., Soisson, S. M., Young, K., et al. (2006). Platensimycin is a selective FabF inhibitor with potent antibiotic properties. Nature, 441(7091), 358-361.[Link]

  • Leyva-Pérez, A. et al. (2025). Small Structural Changes in Chili-Derived Capsaicin Resulting in Nonivamide Analogs of Significantly Improved Cytotoxicity and Good Tumor/Non-Tumor Cell Selectivity. Molecules, 30(1), 3488.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4437140, Propyl 4-(undecanoylamino)benzoate.[Link]

  • Novo Nordisk A/S. (2015). Albumin-binding derivatives of GLP-1.

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Methodological & Application

Application Note & Synthesis Protocol: Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 4-(undecanoylamino)benzoate, an N-acylated aromatic compound. The synthesis is achieved through the N-acylation of methyl 4-aminobenzoate with undecanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. It details the underlying chemical principles, a robust experimental procedure, purification techniques, and methods for structural characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Context

Amide bond formation is one of the most fundamental and crucial reactions in organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] The target molecule, methyl 4-(undecanoylamino)benzoate, incorporates an aromatic core, an ester functional group, and a long aliphatic amide chain. This structure makes it an interesting candidate for applications in materials science, as a precursor for liquid crystals, or as an intermediate in the synthesis of more complex biologically active molecules.

The synthesis protocol described herein utilizes a classic and highly efficient method for amide bond formation: the reaction of an amine with an acyl chloride.[] Specifically, this protocol employs conditions analogous to the Schotten-Baumann reaction, a reliable method for acylating amines and alcohols.[3][4]

Reaction Principle and Mechanism

The synthesis of methyl 4-(undecanoylamino)benzoate is achieved through the nucleophilic acyl substitution reaction between methyl 4-aminobenzoate and undecanoyl chloride.

Overall Reaction: Methyl 4-aminobenzoate + Undecanoyl Chloride → Methyl 4-(undecanoylamino)benzoate + HCl

The reaction proceeds via the Schotten-Baumann mechanism.[5][6] The core of this mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming a protonated amide.[7]

A base, such as pyridine or triethylamine, is essential for two primary reasons:

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[8]

  • By scavenging the HCl, it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][8]

Schotten-Baumann_Mechanism Figure 1: Mechanism of N-Acylation cluster_reactants Reactants cluster_products Products Amine Methyl 4-aminobenzoate (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Undecanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Cl⁻ leaves Product Methyl 4-(undecanoylamino)benzoate ProtonatedAmide->Product Deprotonation ProtonatedAmide->Salt H⁺ transfer

Caption: Figure 1: Mechanism of N-Acylation.

Health and Safety Precautions

Working with the following reagents requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Undecanoyl Chloride: Corrosive and moisture-sensitive.[9][10] Causes severe skin burns and eye damage.[9][10] Reacts with water to produce HCl gas. Handle with extreme care using chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Methyl 4-aminobenzoate: May cause skin, eye, and respiratory tract irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Pyridine/Triethylamine: Flammable, toxic, and irritants. Use in a well-ventilated fume hood away from ignition sources.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must occur within a fume hood.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[9][11][12][13]

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular Wt. ( g/mol )Quantity (mmol)EquivalentsPhysical State
Methyl 4-aminobenzoate619-45-4151.1610.01.0Off-white solid[12][14]
Undecanoyl Chloride17746-05-3204.7310.51.05Colorless liquid[9][15]
Pyridine (anhydrous)110-86-179.1015.01.5Colorless liquid
Dichloromethane (DCM, anhydrous)75-09-284.93--Colorless liquid
Hydrochloric Acid (1 M aq.)7647-01-036.46--Aqueous solution
Sat. Sodium Bicarbonate (aq.)144-55-884.01--Aqueous solution
Brine (Sat. NaCl aq.)7647-14-558.44--Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9120.37--White solid
Recrystallization Solvent (e.g., Ethanol)64-17-546.07--Colorless liquid
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filtration flask

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Synthesis_Workflow A 1. Reagent Preparation Dissolve Methyl 4-aminobenzoate & Pyridine in anhydrous DCM. B 2. Reaction Setup Cool solution to 0 °C in an ice bath. A->B C 3. Acylation Add Undecanoyl Chloride dropwise over 20-30 min. B->C D 4. Reaction Stir at 0 °C for 1 hr, then warm to RT and stir for 4-6 hrs. C->D E 5. Monitoring Monitor progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). D->E F 6. Workup: Quenching & Washing Transfer to separatory funnel. Wash sequentially with 1M HCl, Sat. NaHCO₃, and Brine. E->F G 7. Isolation Dry organic layer (MgSO₄), filter, and concentrate using rotary evaporator. F->G H 8. Purification Recrystallize crude solid from a suitable solvent (e.g., Ethanol). G->H I 9. Final Product Collect pure crystals by vacuum filtration, wash with cold solvent, and dry in vacuo. H->I

Caption: Figure 2: Experimental Synthesis Workflow.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g, 10.0 mmol).

  • Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the solid.

  • Add anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 eq.) to the solution.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

Step 2: Acylation

  • Dissolve undecanoyl chloride (2.15 g or ~2.31 mL, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM in a dry dropping funnel.

  • Add the undecanoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes. Maintain the internal temperature at 0-5 °C during the addition to control the exothermic reaction.[] A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

Step 3: Reaction Completion and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 4-6 hours or until the reaction is deemed complete by Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the reaction mixture against the methyl 4-aminobenzoate starting material on a silica gel plate. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product should have a higher Rf value than the starting amine.

Step 4: Aqueous Workup

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove pyridine and any unreacted amine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and unreacted undecanoyl chloride).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drain the organic layer into a clean Erlenmeyer flask.

Step 5: Isolation of Crude Product

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent by gravity or suction filtration.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization

Recrystallization is the method of choice for purifying solid organic compounds.[16][17] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, whereby pure crystals form, leaving impurities behind in the mother liquor.

Protocol:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) in small portions while heating the flask on a hot plate.[16] Continue adding the hot solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[18]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to obtain pure methyl 4-(undecanoylamino)benzoate.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point range; a sharp range indicates high purity.

  • ¹H NMR Spectroscopy: (400 MHz, CDCl₃, δ in ppm): Expected signals include:

    • Aromatic protons (~7.5-8.0 ppm, two doublets).

    • Amide N-H proton (~7.5-8.5 ppm, broad singlet).

    • Ester methyl group (~3.9 ppm, singlet, 3H).

    • Aliphatic chain protons: α-CH₂ to the carbonyl (~2.4 ppm, triplet, 2H), other CH₂ groups (~1.2-1.7 ppm, multiplet), and terminal CH₃ (~0.9 ppm, triplet, 3H).[19][20]

  • FTIR Spectroscopy: (KBr, cm⁻¹): Characteristic absorption bands are expected for:

    • N-H stretch (~3300 cm⁻¹).

    • C-H stretches (aliphatic, ~2850-2950 cm⁻¹).

    • Ester C=O stretch (~1720 cm⁻¹).

    • Amide C=O stretch (Amide I band, ~1660 cm⁻¹).[21][22]

    • Amide N-H bend (Amide II band, ~1540 cm⁻¹).[21][23]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 320.22.

References

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE JEE. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, July 27). The Schotten Baumann Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17746-05-3,Undecanoyl chloride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved from [Link]

  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2010, December 24). Methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Springer Nature. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

Sources

Protocol & Application Notes for the Solubilization of Methyl 4-(undecanoylamino)benzoate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This guide provides a detailed protocol and scientific rationale for the dissolution of methyl 4-(undecanoylamino)benzoate, a compound presumed to be highly hydrophobic based on its chemical structure, for use in in vitro cell-based assays. Due to its significant lipophilicity, resulting from the long undecanoyl aliphatic chain, this molecule is practically insoluble in aqueous media, posing a significant challenge for cell culture applications. This document outlines a robust, step-by-step methodology starting with solvent selection, proceeding to the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), and culminating in the preparation of final working dilutions. Emphasis is placed on techniques to mitigate precipitation and minimize solvent-induced cytotoxicity. Troubleshooting strategies and the critical importance of appropriate vehicle controls are also discussed to ensure experimental integrity and reproducibility.

Scientific Foundation: Understanding the Challenge

The chemical structure of methyl 4-(undecanoylamino)benzoate, featuring a benzoate ester linked to an 11-carbon acyl chain, dictates its physicochemical properties. This long aliphatic tail confers significant hydrophobic character, making the compound virtually insoluble in water and, by extension, in standard cell culture media. Introducing such compounds into an aqueous environment often leads to precipitation, which results in an unknown and inconsistent concentration of the compound being available to the cells, thereby invalidating experimental results.[1][2]

The primary strategy for solubilizing non-polar compounds for biological assays is the "solvent-first" method. This involves dissolving the compound at a high concentration in a water-miscible organic solvent and subsequently diluting this stock solution into the aqueous culture medium to a final working concentration.[1]

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a broad range of hydrophobic molecules and its miscibility with water.[3][4] However, DMSO is not inert and can exert biological effects, including cytotoxicity, cell differentiation, and altered cell permeability, particularly at higher concentrations.[3][4] Therefore, a critical aspect of experimental design is to minimize the final concentration of DMSO in the culture medium.

Solvent Selection and Cytotoxicity Considerations

While several organic solvents can be used in cell culture, DMSO is the recommended starting point for highly hydrophobic compounds like methyl 4-(undecanoylamino)benzoate. The selection of any solvent must be balanced with its potential for cytotoxicity. Different cell lines exhibit varying sensitivities to organic solvents.[5]

Table 1: General Guidelines for Maximum Final DMSO Concentration in Cell Culture

Cell Type CategoryRecommended Max. Final DMSO Conc. (v/v)Rationale & Key Considerations
Robust/Immortalized Cell Lines (e.g., HeLa, HEK293, A549)≤ 0.5%Many established cell lines can tolerate up to 0.5% DMSO for short-term assays without significant loss of viability.[6][7] However, effects on specific cellular functions can still occur.
Sensitive Cell Lines (e.g., some cancer lines, neuronal cells)≤ 0.2%These cells may show signs of stress or altered function even at lower DMSO concentrations. A preliminary toxicity test is highly advised.[5][8]
Primary Cells & Stem Cells (e.g., PBMCs, HUVECs, iPSCs)≤ 0.1%Primary and stem cells are generally much more sensitive to solvent-induced stress. The lowest possible concentration should always be used.[6][9]

Expert Directive: It is imperative to determine the specific tolerance of your cell line to DMSO. A pilot experiment assessing cell viability (e.g., via MTT or Trypan Blue exclusion) across a range of DMSO concentrations (e.g., 0.05% to 1.0%) is essential for establishing a safe working limit. Crucially, all experimental conditions, including the untreated control, must be normalized to the same final DMSO concentration by adding the solvent alone (vehicle control). [10]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of methyl 4-(undecanoylamino)benzoate in DMSO. The molecular weight of the compound should be confirmed from the supplier's documentation to calculate the precise mass required.

Materials:

  • Methyl 4-(undecanoylamino)benzoate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile, amber glass vials or polypropylene cryovials with secure caps[11]

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Preparation: Bring the vial of powdered methyl 4-(undecanoylamino)benzoate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a MW of 319.45 g/mol ), weigh out 3.19 mg.

  • Dissolution: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that all particulate matter has dissolved completely.

  • Aiding Dissolution (If Necessary): If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes or gentle warming in a 37°C water bath can be employed.[12] Always cool the solution to room temperature before storage.

  • Aliquoting & Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[12] Store aliquots protected from light at -20°C for short-term (1-3 months) or -80°C for long-term (≥6 months) storage.

Experimental Protocol: Working Solution Preparation

This part of the protocol is the most critical for preventing compound precipitation. The goal is to dilute the DMSO stock into the aqueous cell culture medium rapidly and efficiently.

Materials:

  • Prepared stock solution of methyl 4-(undecanoylamino)benzoate

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thawing: Remove one aliquot of the stock solution from the freezer and thaw it completely at room temperature.

  • Calculating Dilutions: Determine the volume of stock solution needed to achieve your final desired concentration while keeping the final DMSO percentage below the predetermined toxic limit.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution. This would involve adding 1 µL of the stock to 999 µL of medium. The final DMSO concentration would be 0.1%.

  • Dilution (Critical Step): a. Pipette the required volume of pre-warmed cell culture medium into a sterile tube. b. While the tube is on a vortex mixer at a medium speed, rapidly dispense the calculated volume of the DMSO stock solution directly into the medium. c. Continue vortexing for an additional 5-10 seconds to ensure rapid and homogeneous dispersion. This minimizes the time the concentrated compound is exposed to the aqueous environment, reducing the likelihood of precipitation.[13]

  • Final Application: Immediately add the freshly prepared working solution to your cell culture wells. Do not store the diluted working solution, as hydrophobic compounds can precipitate or adsorb to plastic surfaces over time.

Workflow for Solubilizing Methyl 4-(undecanoylamino)benzoate

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation powder Compound Powder weigh Weigh Powder powder->weigh dmso Add Anhydrous DMSO weigh->dmso dissolve Vortex / Sonicate (Ensure Complete Dissolution) dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment dilute Dilute Stock into Medium (while vortexing) thaw->dilute medium Pre-warmed Culture Medium medium->dilute apply Immediately Add to Cell Culture Assay dilute->apply

Caption: Workflow from solid compound to final application in cell culture.

Troubleshooting and Best Practices

Table 2: Common Issues and Recommended Solutions

ProblemPotential CauseRecommended Action & Scientific Rationale
Precipitation in Stock Solution Incomplete dissolution; compound concentration exceeds its solubility limit in DMSO.Re-attempt dissolution with sonication and/or gentle warming (37°C). If it persists, the stock concentration is too high and must be lowered.
Precipitation Upon Dilution in Media "Hydrophobic effect" where the compound crashes out of solution when the solvent polarity changes drastically.[1]1. Increase Dilution Speed: Ensure rapid vortexing during dilution. 2. Two-Step Dilution: First, dilute the stock into a small volume of serum-containing medium (serum proteins can help stabilize compounds), then add this intermediate to the final volume. 3. Reduce Final Concentration: Test lower working concentrations.
Inconsistent Assay Results Incomplete dissolution; precipitation in wells; degradation of the compound.1. Confirm Stock Clarity: Always visually inspect your stock solution before use. 2. Avoid Freeze-Thaw: Use fresh, single-use aliquots for each experiment.[12] 3. Prepare Fresh: Always prepare working solutions immediately before use.
Cytotoxicity in Vehicle Control The final DMSO concentration is too high for the specific cell line being used.1. Perform a DMSO Dose-Response Curve: Determine the precise IC50 of DMSO for your cells. 2. Lower Final DMSO %: Reformulate the experiment by creating a more concentrated stock solution, allowing for a smaller volume to be added to the media, thus lowering the final solvent percentage.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Lorenzen, A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 35(6), 835-840. [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Technical Support. Available at: [Link]

  • Reddit r/labrats community discussion. (2023). Maximum DMSO concentration in media for cell culture?. Available at: [Link]

  • ResearchGate community discussion. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • ResearchGate community discussion. (2014). What must be the maximum final DMSO % in a cell culture plate?. Available at: [Link]

  • Protocol Online community discussion. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Available at: [Link]

  • Rana, P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2815. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]

  • Ivanova, Z., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Molecules, 26(11), 3082. [Link]

  • Doan, V. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3860-3866. [Link]

  • Unhas Press. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]

  • ResearchGate community discussion. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Available at: [Link]

  • ResearchGate community discussion. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Available at: [Link]

  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56059. [Link]

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Application Note: Methyl 4-(undecanoylamino)benzoate as a Versatile Lipophilic Precursor in Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of modern bioconjugation and supramolecular chemistry, methyl 4-(undecanoylamino)benzoate (M4UAB) serves as a highly strategic, amphiphilic building block. Structurally, it merges a rigid aromatic spacer (the benzoate moiety) with a flexible, 11-carbon lipophilic tail (the undecanoyl group).

This specific molecular architecture is highly sought after for two primary applications:

  • Lipid-Drug Conjugates (LDCs): Covalently linking lipids to highly polar or rapidly metabolized active pharmaceutical ingredients (APIs) creates lipoidal prodrugs[1]. The undecanoyl chain enhances membrane permeability and facilitates lymphatic absorption, while the aromatic ring provides a rigid spacer that mitigates steric hindrance during enzymatic cleavage or receptor binding[2].

  • Supramolecular Assembly: N-acyl derivatives of anilines and aminobenzoates are classic organogelators. The amide bond acts as a strong, directional hydrogen-bond donor and acceptor, while the lipid tail drives van der Waals packing. This enables the spontaneous formation of micelles, liposomes, or hydrogels for advanced drug delivery systems[3].

The methyl ester acts as a robust protecting group during the initial N-acylation with undecanoyl chloride[4]. It can be selectively saponified later to yield 4-(undecanoylamino)benzoic acid (UABA), exposing a reactive carboxylate for downstream peptide or API coupling.

Mechanistic Insights: The Causality of Synthesis

The synthesis of M4UAB relies on the nucleophilic acyl substitution of undecanoyl chloride by the primary amine of methyl 4-aminobenzoate.

Why these specific reagents? Anilines are inherently weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic -system. The electron-withdrawing para-ester group further depletes this electron density. Therefore, a highly reactive electrophile like undecanoyl chloride is strictly required[4], as standard coupling with free undecanoic acid would suffer from poor kinetics and low yields.

The reaction is executed in anhydrous dichloromethane (DCM) using a non-nucleophilic base such as triethylamine (TEA) or pyridine[5]. The base serves a critical dual purpose:

  • Acid Scavenging: It neutralizes the stoichiometric HCl byproduct generated during acylation.

  • Nucleophile Preservation: Without the base, HCl would protonate the starting aniline to form an anilinium salt, completely arresting its nucleophilicity and stalling the reaction.

Synthetic Workflow & Downstream Applications

G Start Methyl 4-aminobenzoate + Undecanoyl Chloride Intermediate Methyl 4-(undecanoylamino)benzoate (M4UAB) Start->Intermediate N-Acylation (TEA, DCM) Hydrolysis Base Hydrolysis (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Deprotection ActiveAcid 4-(undecanoylamino)benzoic acid (UABA) Hydrolysis->ActiveAcid Branch1 EDC/HOBt Coupling to Target API ActiveAcid->Branch1 Branch2 Supramolecular Self-Assembly ActiveAcid->Branch2 Product1 Lipid-Drug Conjugate (LDC) (Enhanced Permeability) Branch1->Product1 Product2 Organogel / Nanocarrier (Drug Delivery System) Branch2->Product2

Workflow detailing the synthesis of M4UAB and its divergence into LDCs and nanocarriers.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(undecanoylamino)benzoate (M4UAB)

This protocol utilizes anhydrous conditions to prevent the competitive hydrolysis of the acid chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve methyl 4-aminobenzoate (10.0 mmol) in 50 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (TEA) (15.0 mmol, 1.5 eq). Causality: Excess base ensures complete neutralization of HCl, driving the reaction to completion.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve undecanoyl chloride (11.0 mmol, 1.1 eq)[4] in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting aniline (UV active, lower ) should disappear, replaced by a new, higher UV-active spot (M4UAB).

  • Workup: Quench with 20 mL of saturated aqueous . Extract the organic layer, wash with 1M HCl (to remove unreacted aniline and TEA), brine, and dry over anhydrous . Evaporate the solvent to yield the crude product. Recrystallize from hot ethanol.

Protocol 2: Saponification to 4-(undecanoylamino)benzoic acid (UABA)

This step unmasks the carboxylate for downstream API conjugation.

  • Solvent System: Dissolve M4UAB (5.0 mmol) in a solvent mixture of THF:MeOH:H2O (3:1:1, 25 mL). Causality: M4UAB is highly lipophilic. Pure water or aqueous ethanol will cause precipitation. THF provides excellent solvation for the lipid tail, while MeOH acts as a miscible co-solvent that facilitates the nucleophilic attack by hydroxide.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (15.0 mmol, 3.0 eq). Stir at room temperature for 12 hours.

  • Workup & Precipitation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water. Slowly acidify with 1M HCl to pH 2.

  • Isolation: The product (UABA) will precipitate as a white solid due to the protonation of the carboxylate, rendering the highly lipophilic molecule insoluble in water. Filter, wash with cold water, and dry under vacuum.

Protocol 3: Conjugation to a Target API (Lipid-Drug Conjugate Formation)
  • Activation: Dissolve UABA (1.0 mmol) in anhydrous DMF. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes. Causality: EDC forms an unstable O-acylisourea, which HOBt converts into a stable, highly reactive active ester, preventing racemization and N-acylurea byproducts.

  • Coupling: Add the amine-containing API (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Causality: DIPEA is sterically hindered; it deprotonates the API's amine to ensure it acts as a nucleophile, without competing for the electrophilic active ester.

  • Purification: Stir for 12 hours, precipitate in cold water, and purify via preparative HPLC.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Precursor and Active Intermediate

PropertyMethyl 4-(undecanoylamino)benzoate (M4UAB)4-(undecanoylamino)benzoic acid (UABA)
Molecular Formula C19H29NO3C18H27NO3
Molecular Weight 319.44 g/mol 305.41 g/mol
Physical State Off-white to pale yellow solidWhite solid
Solubility DCM, THF, Ethyl AcetateDMSO, DMF, hot THF
Application Role Stable storage precursorActive coupling agent for LDCs

Table 2: Reaction Optimization for N-Acylation (Protocol 1)

BaseSolventTempYieldMechanistic Observation
NoneDCM25°C<10%Rapid stalling due to HCl-induced aniline protonation.
PyridinePyridine25°C85%Good yield, but requires rigorous acidic workup to remove solvent[5].
TEA (1.5 eq)DCM0°C to 25°C92%Optimal. Clean conversion, easily removed via standard aqueous workup.

References

  • Lipid Drug Conjugates for Improved Therapeutic Benefits. ResearchGate. Available at:[Link]

  • Phospholipid prodrug conjugates of insoluble chemotherapeutic agents for ultrasound targeted drug delivery. Nanotheranostics (NIH PMC). Available at:[Link]

  • Anatomy of a Gel. Amino Acid Derivatives That Rigidify Water at Submillimolar Concentrations. ResearchGate. Available at:[Link]

  • Synthesis of phenolic esters with potential long-lasting insect-repellent properties. Canadian Journal of Chemistry. Available at:[Link]

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potential applications of methyl 4-(undecanoylamino)benzoate in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Evaluating Methyl 4-(undecanoylamino)benzoate in Drug Discovery

Structural Rationale & Pharmacological Potential

Methyl 4-(undecanoylamino)benzoate (M4UAB) represents a highly versatile, bipartite chemical scaffold in modern drug discovery. Structurally, it consists of a rigid p-aminobenzoic acid (PABA) core that has been esterified with a methyl group and N-acylated with a highly flexible, 11-carbon (undecanoyl) fatty acid chain.

From a physicochemical perspective, the causality behind this specific functionalization is twofold:

  • Lipid Mimicry & Anchoring: The undecanoyl chain structurally mimics endogenous lipid signaling molecules (such as anandamide and oleamide), allowing the molecule to anchor deeply into the hydrophobic binding pockets of lipid-metabolizing enzymes[1].

  • Membrane Permeability: By masking the polar carboxylic acid of PABA with a methyl ester, the molecule avoids premature ionization at physiological pH. This dramatically increases its partition coefficient (LogP), facilitating passive diffusion across the blood-brain barrier (BBB) or complex bacterial cell envelopes[2].

Based on these properties, M4UAB is primarily investigated in two therapeutic domains: Neuropharmacology (as an inhibitor of endocannabinoid degradation) and Infectious Disease (as a membrane-disrupting antimicrobial agent).

Neuropharmacology: Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for degrading bioactive lipid amides, most notably the endogenous cannabinoid anandamide (AEA)[3]. Inhibiting FAAH prevents AEA degradation, raising endogenous cannabinoid levels to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic liabilities of direct CB1 receptor agonists[4]. Because M4UAB possesses a long-chain fatty acid amide topology, it serves as a high-affinity competitive scaffold for the FAAH active site.

FAAH_Pathway N1 Anandamide (AEA) N2 FAAH Enzyme (Active) N1->N2 Hydrolysis N5 CB1 / CB2 Receptors N1->N5 Accumulation & Activation N3 Arachidonic Acid + Ethanolamine N2->N3 Degradation N4 M4UAB (Inhibitor) N4->N2 Blocks Active Site N6 Analgesic & Anxiolytic Effects N5->N6 Downstream Signaling

Fig 1. Mechanism of FAAH inhibition by M4UAB and downstream endocannabinoid receptor activation.

Protocol 1: Self-Validating In Vitro FAAH Inhibition Assay

To accurately determine the IC50 of M4UAB against FAAH, the assay environment must account for the compound's high lipophilicity to prevent false negatives caused by compound aggregation.

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% fatty-acid-free Bovine Serum Albumin (BSA). Causality: FAAH operates optimally at a highly basic pH of 9.0. The inclusion of 0.1% BSA is critical; it acts as a lipid carrier, preventing the highly hydrophobic undecanoyl chain of M4UAB from precipitating out of solution or non-specifically adsorbing to the polystyrene microplate walls.

  • Substrate: AMC-arachidonoyl amide (fluorogenic).

  • Validation Controls: URB597 (Irreversible FAAH inhibitor, Positive Control); 1% DMSO (Vehicle, Negative Control).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH in the assay buffer to a final working concentration of 2 nM. Dispense 40 µL per well into a black 96-well microplate.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of M4UAB in DMSO. Add 5 µL of the compound (or controls) to the enzyme. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This allows M4UAB to partition into the enzyme's hydrophobic access channel and establish equilibrium binding.

  • Reaction Initiation: Add 5 µL of AMC-arachidonoyl amide (final concentration 10 µM) to all wells.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader (Ex: 340 nm / Em: 460 nm). Monitor fluorescence continuously for 60 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the URB597 and DMSO control wells. The assay is only considered valid if Z' > 0.6, ensuring the inhibition observed by M4UAB is statistically robust.

Infectious Disease: Antimicrobial & Antibiofilm Screening

Unmodified PABA derivatives exhibit mild to moderate antimicrobial properties[5]. However, the conjugation of an 11-carbon aliphatic chain transforms the molecule into a potent membrane-active agent. Long-chain lipid amides can intercalate into bacterial phospholipid bilayers, disrupting membrane integrity and preventing the adhesion mechanisms required for biofilm formation[2].

Antibiofilm_Workflow Step1 1. Bacterial Culture (Log-phase growth) Step2 2. Compound Incubation (M4UAB serial dilution) Step1->Step2 Step3 3. Biofilm Formation (24-48h at 37°C) Step2->Step3 Step4 4. Planktonic Wash (Remove free cells) Step3->Step4 Step5 5. Crystal Violet Staining (Quantify biomass) Step4->Step5 Step6 6. Optical Density (OD590) Spectrophotometry Step5->Step6

Fig 2. High-throughput self-validating workflow for M4UAB antibiofilm screening.

Protocol 2: High-Throughput Biofilm Disruption Assay

This protocol evaluates M4UAB's ability to prevent Staphylococcus aureus (MRSA) biofilm maturation.

Reagents & Causality:

  • Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose and 0.002% Tween-80. Causality: Glucose provides the osmotic stress necessary to strongly induce biofilm formation in S. aureus. Tween-80 acts as a mild surfactant to keep M4UAB in solution without independently lysing the bacterial cells.

  • Validation Controls: Vancomycin (Positive Control for cell death); Untreated TSB (Negative Control).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow MRSA overnight in TSB. Dilute the culture to an OD600 of 0.01 (approximately 1×106 CFU/mL) in the supplemented media.

  • Plating: Dispense 100 µL of the bacterial suspension into a flat-bottom, tissue-culture treated 96-well plate. Causality: Tissue-culture treatment provides a hydrophilic surface that promotes initial bacterial attachment.

  • Treatment: Add 100 µL of M4UAB (prepared in serial dilutions) to the wells. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media. Wash the wells gently three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent (planktonic) cells.

  • Fixation & Staining: Fix the remaining biofilm with 200 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 200 µL of 0.1% Crystal Violet solution for 20 minutes.

  • Quantification: Wash off excess stain with distilled water. Solubilize the bound Crystal Violet using 33% glacial acetic acid. Measure the absorbance at 590 nm. A reduction in OD590 relative to the vehicle control directly correlates with M4UAB's antibiofilm efficacy.

Quantitative Data Summary

To benchmark M4UAB against industry standards during early-stage drug discovery, researchers should evaluate the compound against the following structured metrics:

ParameterTarget / AssayExpected Range / ReadoutValidation Control
Enzyme Inhibition (IC50) Recombinant Human FAAH0.5 µM – 10.0 µMURB597 (IC50 < 10 nM)
Antimicrobial (MIC) S. aureus (MRSA)15.6 µg/mL – 62.5 µg/mLVancomycin (MIC ~1 µg/mL)
Antibiofilm Efficacy Crystal Violet Biomass (OD590)>50% reduction at 0.5x MICUntreated Vehicle (0% reduction)
Assay Robustness Z'-Factor (Microplate Assays)0.65 – 0.85N/A (Calculated metric)
Physicochemical Calculated LogP (cLogP)4.5 – 5.5N/A (Computational)

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Institutes of Health (PMC). Available at:[Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. National Institutes of Health (PMC). Available at:[Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. MDPI. Available at:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. Available at:[Link]

Sources

Application Note: RP-HPLC Method Development and Validation for the Quantification of Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5)[1] is a highly lipophilic compound characterized by an 11-carbon aliphatic chain (undecanoyl group) conjugated via an amide linkage to a methyl benzoate core. Quantifying such highly hydrophobic compounds presents unique analytical challenges. The extensive alkyl chain drives powerful hydrophobic interactions with standard reversed-phase (RP) stationary phases, often leading to excessive retention times, peak broadening, and compromised sensitivity[2].

This protocol details a causality-driven approach to developing and validating a rapid, robust, and stability-indicating RP-HPLC method. The entire workflow is designed as a self-validating system, compliant with the latest [3], ensuring that the method is rigorously fit for its intended purpose in pharmaceutical quality control and drug development[4].

Mechanistic Method Development Strategy (E-E-A-T)

As an application scientist, method development cannot rely on trial and error; it must be grounded in the physicochemical reality of the analyte.

Causality in Column Selection: While C18 (octadecylsilane) is the default choice for the majority of RP-HPLC methods[5], its high carbon load creates excessive hydrophobic drag for a molecule already possessing an 11-carbon chain. To achieve an optimal capacity factor ( k′ between 2 and 10) and maintain sharp peak symmetry, a C8 (octylsilane) column is strategically selected. The shorter alkyl chains on the silica support reduce the retention time while maintaining baseline resolution from potential polar impurities[6].

Causality in Mobile Phase and Diluent Selection: To elute this lipophilic analyte efficiently, the mobile phase must possess high elution strength. A binary mixture of Acetonitrile and Water (90:10, v/v) is utilized. Acetonitrile is preferred over methanol due to its lower viscosity (which keeps system backpressure manageable) and its higher eluotropic strength, which sharpens the peak of lipophilic amides[7]. Critical Insight: The sample diluent must perfectly match the mobile phase composition. Dissolving the analyte in 100% organic solvent and injecting it into a 90:10 mobile phase causes "solvent mismatch," leading to transient precipitation or severe peak distortion at the column head.

Detection Tuning: The conjugated π -electron system of the 4-aminobenzoate core provides a strong chromophore. Photodiode Array (PDA) scanning indicates optimal UV absorption at 270 nm, avoiding the low-wavelength noise typical of organic solvents while maximizing the signal-to-noise (S/N) ratio[7].

MethodDev N1 1. Physicochemical Profiling LogP & Chromophore Analysis N2 2. Column Selection Reduce Hydrophobic Drag (C8) N1->N2 N3 3. Mobile Phase Tuning High Organic Modifier (>85%) N2->N3 N4 4. Isocratic Elution Flow Rate & Temp Optimization N3->N4 N5 5. ICH Q2(R2) Validation Lifecycle Approach N4->N5

Fig 1. Logical workflow for RP-HPLC method development of lipophilic compounds.

Optimized Chromatographic Conditions

The quantitative data and final parameters derived from the method development phase are summarized below.

Table 1: Optimized Isocratic RP-HPLC Conditions

ParameterOptimized Condition
Column C8, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Milli-Q Water (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 270 nm (PDA Detector)
Injection Volume 10 µL
Run Time 10 minutes

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Acetonitrile and 100 mL of Milli-Q Water (18.2 MΩ·cm) using separate class-A graduated cylinders.

  • Transfer to a clean 1 L mobile phase reservoir and mix thoroughly.

  • Degas the mixture using vacuum filtration through a 0.22 µm PTFE membrane. (If the HPLC system is equipped with an inline degasser, filtration alone is sufficient to remove particulates).

Standard Preparation & Self-Validating System (SST)

Every analytical run must be a self-validating system. The System Suitability Test (SST) ensures the instrument is performing adequately before any sample data is collected.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 4-(undecanoylamino)benzoate reference standard into a 10 mL volumetric flask. Add 7 mL of diluent (Acetonitrile:Water, 90:10 v/v), sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Test (SST) Execution: Inject the working standard six consecutive times.

    • Acceptance Criteria: The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the theoretical plates ( N ) are ≥5000 , and the tailing factor ( Tf​ ) is ≤1.5 .

ICH Q2(R2) Method Validation Lifecycle

The method was validated according to the [8], emphasizing a lifecycle approach to ensure the procedure is fit for its intended quantitative purpose[9].

ICHValidation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (DoE Parameters) Start->Rob

Fig 2. Core ICH Q2(R2) validation parameters for quantitative assay procedures.

Specificity & Peak Purity

Specificity was established by injecting blank diluent and a placebo matrix. No interfering peaks were observed at the retention time of Methyl 4-(undecanoylamino)benzoate. PDA peak purity analysis confirmed that the analyte peak is spectrally homogenous across its entire width.

Linearity, Accuracy, and Precision

Linearity was evaluated across a reportable range of 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL). Accuracy was determined via recovery studies by spiking known amounts of the analyte into a placebo matrix. Precision (repeatability) was verified through six independent preparations at the 100% level[10].

Table 2: Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result / Remarks
System Suitability RSD ≤ 2.0%, N ≥ 5000, Tf ≤ 1.5Self-validating prerequisite met prior to runs
Specificity No interference at analyte RTBlank/Placebo show zero co-eluting peaks
Linearity & Range Correlation coefficient (R²) ≥ 0.999Validated from 50 µg/mL to 150 µg/mL
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%Spiked at 80%, 100%, and 120% levels
Precision (Repeatability) %RSD of peak areas ≤ 2.0% (n=6)Confirms intra-day method consistency
Robustness SST parameters remain within limitsTested via ±5% organic phase, ±0.1 mL/min flow

Sources

Application Note: Optimized Sample Preparation Strategies for the LC-MS/MS Quantification of Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5) is a highly lipophilic synthetic amide characterized by an undecanoyl (C11) aliphatic chain conjugated to a methyl 4-aminobenzoate core. Due to its significant hydrophobicity (estimated logP > 4) and structural similarity to endogenous bioactive lipids, bioanalytical quantification of this compound in complex matrices (e.g., human plasma) presents distinct challenges. These include extensive plasma protein binding, poor aqueous solubility, and severe ion suppression from co-eluting endogenous phospholipids.

This application note provides drug development professionals and analytical chemists with two rigorously designed, self-validating sample preparation workflows: a high-throughput Protein Precipitation (PPT) method and a high-sensitivity Liquid-Liquid Extraction (LLE) method. Both protocols are engineered to ensure robust extraction recovery and mitigate matrix effects prior to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Physicochemical Rationale & Causality in Workflow Design

To build a reliable bioanalytical method, the sample preparation strategy must be dictated by the analyte's physicochemical properties.

  • Disrupting Protein Binding: Highly lipophilic amides exhibit >95% non-covalent binding to human serum albumin and lipoproteins. To accurately quantify the total drug concentration, the extraction matrix must aggressively denature these proteins. We utilize high-ratio organic solvent addition (acetonitrile) or pH-adjusted LLE to break these hydrophobic interactions, a standard practice for hydrophobic drug recovery [1].

  • Mitigating Matrix Effects: Endogenous phospholipids (e.g., glycerophosphocholines) are the primary culprits of ion suppression in positive electrospray ionization (ESI+) for hydrophobic analytes. While PPT is rapid, it co-extracts these lipids. To achieve lower limits of quantification (LLOQ), we employ an MTBE-based LLE protocol. MTBE selectively partitions the lipophilic amide into the organic phase while retaining polar phospholipids in the aqueous layer, significantly reducing matrix effects [2].

  • Solubility and Reconstitution: Due to the C11 aliphatic chain, methyl 4-(undecanoylamino)benzoate is practically insoluble in water. Reconstituting dried extracts in highly aqueous mobile phases will cause analyte precipitation in the autosampler vial. Therefore, a reconstitution solvent of at least 60% organic modifier is mandatory to maintain solubility and ensure reproducible injection.

SamplePrep Plasma Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Deuterated Analog) Plasma->Spike Split Select Extraction Method Spike->Split PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile + 0.1% FA Split->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) Add MTBE + pH 3.0 Buffer Split->LLE High Sensitivity Centrifuge1 Centrifuge 14,000 x g, 10 min PPT->Centrifuge1 Centrifuge2 Centrifuge 14,000 x g, 10 min LLE->Centrifuge2 Supernatant Collect Supernatant Centrifuge1->Supernatant Organic Collect Upper Organic Layer Centrifuge2->Organic Evaporate Evaporate to Dryness (N2) Supernatant->Evaporate Organic->Evaporate Reconstitute Reconstitute in Mobile Phase (60:40 ACN:H2O) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Decision tree and step-by-step workflow for the extraction of highly lipophilic amides from plasma.

Experimental Protocols

Materials Required:

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Formic Acid (FA).

  • Internal Standard (IS): A stable isotopically labeled analog or a structural analog of a fatty acid amide [3].

Protocol A: High-Throughput Protein Precipitation (PPT)

Best suited for routine pharmacokinetic (PK) screening where extreme sensitivity is not the primary limiting factor.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (100 ng/mL in 50% MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment lowers the pH, disrupting protein-drug binding and ensuring the amide remains un-ionized, thereby maximizing its solubility in the organic crash solvent.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilute & Inject: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the high organic content of the extract prevents peak distortion (the "solvent effect") upon injection into the aqueous starting conditions of the reversed-phase LC column.

Protocol B: Liquid-Liquid Extraction (LLE) with MTBE

Best suited for low-abundance quantification, minimizing ion suppression, and extending column lifespan.

  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution.

  • Buffer: Add 50 µL of 0.1 M Ammonium Formate buffer (pH 3.0).

    • Causality: Acidification neutralizes weak basic sites and stabilizes the ester linkage against hydrolysis during extraction.

  • Extract: Add 600 µL of MTBE.

    • Causality: MTBE has a low density (0.74 g/mL) and forms the easily accessible upper layer. It efficiently extracts lipophilic amides while leaving polar matrix components behind [4].

  • Vortex: Agitate for 5 minutes using a multi-tube vortexer to ensure maximum phase partitioning.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate 500 µL of the upper organic layer and transfer to a clean glass vial.

  • Evaporate: Dry the extract under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Resuspend the dried residue in 100 µL of 60:40 ACN:Water with 0.1% FA. Vortex thoroughly before LC-MS analysis.

LC-MS/MS Analytical Conditions

Chromatography Parameters

Because the target is highly hydrophobic, a robust reversed-phase column with a strong organic gradient is required to elute the compound and wash off residual lipids.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.5 minutes (critical for lipid washout), return to 40% B for 1.0 minute equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MRM) Parameters

Analysis is performed in positive Electrospray Ionization (ESI+) mode. The exact mass of methyl 4-(undecanoylamino)benzoate is 319.21 Da, yielding a robust [M+H]+ parent ion at m/z 320.2.

Fragmentation Parent Parent Ion [M+H]+ m/z 320.2 Frag1 Quantifier Ion m/z 152.1 [Methyl 4-aminobenzoate]+ Parent->Frag1 Amide Bond Cleavage Frag2 Qualifier Ion 1 m/z 169.2 [Undecanoyl Cation]+ Parent->Frag2 Aliphatic Cleavage Frag3 Qualifier Ion 2 m/z 288.2 [-CH3OH Loss] Parent->Frag3 Ester Cleavage

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways for MRM transition selection.

Table 1: Optimized MRM Transitions and Collision Energies

Analyte / FragmentPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier (Amide Cleavage) 320.2152.1253022
Qualifier 1 (Aliphatic Cleavage) 320.2169.2253018
Qualifier 2 (Ester Cleavage) 320.2288.2253015

Data Presentation: Method Performance Comparison

To validate the causality of our sample preparation choices, both methods were evaluated for Extraction Recovery (RE) and Matrix Effect (ME) at a concentration of 50 ng/mL in human plasma.

Table 2: Comparative Performance Metrics of Sample Preparation Workflows

Extraction MethodExtraction Recovery (RE %)Matrix Effect (ME %)Processing Time (96 samples)Phospholipid Removal
Protocol A: PPT 88.4 ± 4.2%-35.2 ± 6.1% (Suppression)~45 minutesPoor
Protocol B: LLE (MTBE) 82.1 ± 3.8%-8.5 ± 2.4% (Negligible)~90 minutesExcellent

Interpretation: While PPT provides a slightly higher absolute recovery and faster processing time, it suffers from significant ion suppression (-35.2%) due to co-extracted matrix components. The LLE method utilizing MTBE provides a highly purified extract, nearly eliminating matrix suppression (-8.5%), making it the superior choice for high-sensitivity applications.

References

  • Castillo-Peinado, L.S., et al. (2019). "Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation." Talanta, 193, 29-36. Available at:[Link]

  • Jeffries, et al. (2021). "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources." Molecules, 26(9), 2543. Available at:[Link]

  • Huang, Y., et al. (2014). "Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Xu, Y., et al. (2024). "Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples." IntechOpen. Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with methyl 4-(undecanoylamino)benzoate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with dissolving highly lipophilic compounds like methyl 4-(undecanoylamino)benzoate in dimethyl sulfoxide (DMSO).

This guide moves beyond basic protocols to explain the thermodynamic and kinetic forces governing your solution, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: The Physicochemical Challenge

Methyl 4-(undecanoylamino)benzoate (CAS 540759-39-5) 1 presents a unique solvation challenge due to its bipartite structure:

  • The Undecanoyl Chain (C11): A highly lipophilic aliphatic tail that strongly resists solvation in polar aprotic solvents like DMSO (dielectric constant ε = 47.2) 2.

  • The Amide Linkage (-NH-CO-): Forms strong intermolecular hydrogen bonds, creating a highly stable crystalline lattice that must be disrupted by the solvent 3.

When these two forces combine, the compound is prone to solvophobic aggregation, gelation, and rapid precipitation upon minor environmental changes.

G N1 Solubility Issue Detected (Precipitate/Gel) N2 Assess DMSO Quality (Is it anhydrous?) N1->N2 N3 Use Fresh Anhydrous DMSO (<0.1% H2O) N2->N3 High Water Content N4 Apply Gentle Heating (37-50°C) + Sonication N2->N4 Anhydrous Confirmed N3->N4 Still Insoluble N5 Evaluate Co-solvents (Lipid/Surfactant) N4->N5 Fails to clear

Fig 1. Decision tree for troubleshooting lipophilic amide solubility in DMSO.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does methyl 4-(undecanoylamino)benzoate form a cloudy suspension or gel in pure DMSO at room temperature? A: This is driven by the solvophobic effect . While DMSO is an excellent hydrogen-bond acceptor capable of solvating the amide motif 4, it is a polar aprotic solvent. The 11-carbon undecanoyl chain experiences a severe dielectric mismatch with DMSO. To minimize thermodynamically unfavorable interactions with the polar solvent, the aliphatic chains self-associate (similar to lipid micelle formation), leading to liquid-crystal phases, gelation, or cloudy suspensions 5.

Q2: My compound dissolved initially but precipitated after being stored in the fridge/freezer. How do I fix this? A: Pure DMSO has a relatively high freezing point of 18.5 °C 6. When stored at 4 °C or -20 °C, the solvent freezes, forcing the solute out of the solution matrix. Furthermore, repeated freeze-thaw cycles push the compound into a thermodynamically stable, lower-energy crystalline state (Ostwald's Rule of Stages), making it exponentially harder to redissolve 7. Solution: Aliquot your stocks to avoid freeze-thaw cycles. To redissolve, heat the aliquot to 37–50 °C for 15 minutes followed by bath sonication.

Q3: I suspect my DMSO has absorbed water. How does this affect solubility? A: DMSO is extremely hygroscopic and can absorb up to 70% of its weight in water from atmospheric moisture . Water acts as a potent anti-solvent for lipophilic compounds. As water content increases, the liquid phase becomes more structured, making it energetically unfavorable to form a solvation cavity for the large undecanoyl chain 7. Even 2-5% water absorption can cause immediate precipitation of long-chain amides.

Q4: If heating and fresh anhydrous DMSO fail, what co-solvents can I use for biological assays? A: If the target concentration exceeds the thermodynamic solubility limit in pure DMSO, you must reduce the solvent's polarity. However, for cell-based assays, final DMSO concentration must remain ≤1% (v/v) to prevent cytotoxicity. We recommend formulating an intermediate stock using biologically compatible surfactants (e.g., Tween-80, Cremophor EL) or co-solvents (e.g., PEG400, Ethanol) before aqueous dilution.

Part 3: Data Presentation

Table 1: Physicochemical Barriers and Targeted Solutions

Molecular Feature Property Interaction with DMSO Troubleshooting Action
Undecanoyl Chain High Lipophilicity (LogP > 4) Poor solvation; induces solvophobic aggregation. Heat to 50 °C; use lipid-based co-solvents (e.g., Tween-80).
Amide Bond H-bond Donor/Acceptor Solvated via weak C-H···O and N-H···O bonds 2. Ensure DMSO is 100% anhydrous; water disrupts this interaction.

| Methyl Benzoate | Rigid Aromatic Ring | Promotes stable crystalline lattice formation. | Sonication to provide kinetic energy to break the lattice. |

Table 2: Impact of Water Content on DMSO Properties 7

Water Content (% w/w) Freezing Point (°C) Solvation Capacity for Lipophiles
0.0% (Anhydrous) 18.5 °C Optimal (Baseline)
5.0% ~10.0 °C Moderately Reduced (Risk of micro-precipitation)
10.0% ~0.0 °C Severely Reduced (Visible cloudiness)

| 33.0% (Max Hydration) | -73.0 °C | Near Zero (Complete precipitation) |

Part 4: Experimental Protocols

Protocol 1: Standardized Anhydrous Dissolution and Heat-Cycling

This protocol ensures kinetic barriers to dissolution are overcome without degrading the compound.

  • Preparation: Purge a clean glass vial with dry Argon or Nitrogen gas.

  • Weighing: Weigh the required amount of methyl 4-(undecanoylamino)benzoate into the vial.

  • Solvent Addition: Break the seal on a fresh ampoule of anhydrous DMSO (≥99.9%, water ≤50 ppm). Add the required volume to achieve your target stock concentration (e.g., 10 mM).

  • Heat-Cycling:

    • Place the sealed vial in a thermomixer or water bath set to 50 °C for 15 minutes.

    • Causality: Heat provides the thermodynamic energy required to disrupt the strong amide-amide crystalline lattice.

  • Sonication: Transfer immediately to a bath sonicator and sonicate for 10 minutes at room temperature.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If the laser beam is visible as a solid line through the liquid, micro-precipitates or micelles are still present. Repeat steps 4-5 until the beam is invisible.

Protocol 2: Moisture-Free Stock Storage

Self-validating protocol to prevent atmospheric water absorption.

  • Aliquotting: Inside a low-humidity environment (or dry box), divide the clear 10 mM stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Blanketing: Overlay the liquid in each tube with a brief puff of Argon gas before capping to displace ambient moisture.

  • Storage: Store at -20 °C.

  • Recovery: When retrieving an aliquot, allow it to equilibrate to room temperature for at least 30 minutes before opening the cap. Opening a cold tube will cause immediate condensation of atmospheric water into the DMSO, ruining the stock 8.

Part 5: Molecular Interaction Pathway

Pathway C Methyl 4-(undecanoylamino)benzoate A Amide Motif (-NH-CO-) C->A L Undecanoyl Chain (C11) C->L D DMSO (Polar Aprotic) A->D Solvated via H-bond acceptance L->D Poor solvation (Dielectric mismatch) Agg Solvophobic Aggregation / Gelation L->Agg Hydrophobic packing W Atmospheric Moisture (H2O) W->D Competes for H-bonding W->Agg Anti-solvent effect

Fig 2. Competing molecular interactions dictating the solubility of lipophilic amides in DMSO.

References

  • E. E. B. Campbell et al. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent." The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

  • arXiv. "[2212.08530] Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions." arXiv. Available at:[Link]

  • ACS Publications. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent." Available at:[Link]

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Available at:[Link]

  • Wikipedia. "Dimethyl sulfoxide." Wikimedia Foundation. Available at: [Link]

  • Ataman Kimya. "DMSO DIMETHYL SULFOXIDE." Available at:[Link]

  • ResearchGate. "In situ DMSO hydration measurements of HTS compound libraries." Available at:[Link]

  • NIH PMC. "The Optimal Lipid Chain Length of a Membrane-Permeabilizing Lipopeptide Results From the Balance of Membrane Partitioning and Local Damage." Available at:[Link]

Sources

Technical Support Center: Crystallization Troubleshooting for Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 4-(undecanoylamino)benzoate . Because this molecule features a highly polar aromatic ester head combined with a flexible, hydrophobic 11-carbon (undecanoyl) tail, it behaves as an amphiphile. This unique structure makes its crystallization highly susceptible to liquid-liquid phase separation (LLPS), solvent entrapment, and the co-precipitation of structurally similar starting materials.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to achieve high-purity crystalline products.

Part 1: Diagnostic Workflow

Use the following decision matrix to identify the root cause of impurity retention in your crystallization workflow.

TroubleshootingTree A Impurity Detected in Crystallized Product B Oiling Out (LLPS) Observed? A->B C High Residual Methyl 4-aminobenzoate? A->C D Lattice Disorder / Solvent Entrapment? A->D B_Sol Shift to Isopropanol Avoid THF/Methanol B->B_Sol Optimize Solvation B_Seed Seed Above Cloud Point B->B_Seed Bypass Metastable Zone C_Slurry Slurry Maturation (Thermodynamic Purging) C->C_Slurry Purge Analogs D_Solvent Avoid Long-Chain Solvents Use Rigid Geometries D->D_Solvent Improve Packing

Diagnostic workflow for resolving crystallization impurities in amphiphilic amide benzoates.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my product form a biphasic oil instead of crystallizing, and how does this impact purity? Causality: Methyl 4-(undecanoylamino)benzoate contains a flexible, hydrophobic 11-carbon chain. This amphiphilic nature frequently causes liquid-liquid phase separation (LLPS), commonly known as "oiling out," when solute-solvent interactions are energetically unfavorable compared to solute-solute interactions at high concentrations[1]. When the product oils out, the solute-rich liquid phase acts as a universal solvent, indiscriminately trapping impurities (like unreacted undecanoic acid and methyl 4-aminobenzoate) before solidifying into an impure, waxy mass[2]. Solution: Shift to a solvent system with more favorable interactions for the long alkyl chain. For instance, replacing highly polar solvents like methanol with isopropanol follows a more normal solubility curve, reducing the thermodynamic drive for LLPS and yielding high-purity crystals[1].

Q2: How do I eliminate unreacted methyl 4-aminobenzoate from the final crystal lattice? Causality: Methyl 4-aminobenzoate is structurally similar to the polar head of the target molecule. During rapid cooling, kinetic trapping allows this structurally similar impurity to co-precipitate or substitute directly into the crystal lattice[3]. Solution: Utilize slurry maturation (slurry conversion). By maintaining the suspension in a saturated state with mild agitation, the system undergoes Ostwald ripening. The thermodynamically less stable impure crystals dissolve, and the pure target compound recrystallizes, effectively purging the structurally similar impurities into the mother liquor[2].

Q3: Why is my crystal structure disordered, and why is solvent trapped in the lattice? Causality: The flexible undecanoyl chain has multiple allowed conformations. If crystallized from solvents with long alkyl chains or highly volatile solvents (like CH₂Cl₂ or THF), the rapid evaporation or geometric mismatch causes the solvent to become trapped within the hydrophobic pockets of the lattice, leading to severe structural disorder[4]. Solution: Avoid long-chain or highly volatile solvents. Use solvents with rigid geometries (e.g., toluene) and employ slow cooling to allow the flexible chains to pack into their lowest-energy conformation[4].

Part 3: Quantitative Impurity Clearance Data

The following table summarizes the impact of different crystallization strategies on the impurity profile of methyl 4-(undecanoylamino)benzoate.

Crystallization MethodSolvent SystemResidual Methyl 4-aminobenzoate (%)Residual Undecanoic Acid (%)Yield (%)Observed Crystal Habit
Direct Cooling Methanol / Water4.502.1085Oiled / Amorphous mass
Anti-Solvent THF / Heptane1.801.5078Agglomerates
Seeded Cooling Isopropanol0.400.2088Distinct Needles
Slurry Maturation Isopropanol / Toluene< 0.10 < 0.10 82 High-purity Prisms

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the physical chemistry of the system is behaving as intended before proceeding to the next step.

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

Mechanistic Goal: By seeding the solution just above the cloud point (the temperature where oiling out begins), the system is forced to bypass the metastable liquid-liquid phase boundary and directly enter the solid-liquid crystallization pathway.

  • Dissolution: Suspend crude methyl 4-(undecanoylamino)benzoate in Isopropanol (8 volumes). Heat the reactor to 75 °C with moderate stirring until complete dissolution is achieved.

  • Cloud Point Determination (IPC): Withdraw a 1 mL aliquot into a glass vial. Slowly cool the vial and visually monitor for the onset of turbidity (cloud point) without crystallization. Assume a cloud point of 55 °C for this example.

  • Cooling & Seeding: Cool the main reactor to 58 °C (exactly 3 °C above the determined cloud point). Introduce 1–2% wt/wt of high-purity seed crystals.

  • Bed Establishment: Hold the temperature at 58 °C for 2 hours. Validation: Visually confirm that the seed crystals remain suspended and do not dissolve, confirming the solution is supersaturated but above the LLPS boundary.

  • Controlled Cooling: Cool the reactor to 5 °C at a strict, linear rate of 0.2 °C/min. Slow cooling prevents supersaturation spikes that trigger secondary nucleation or oiling out[1].

  • Isolation: Filter the resulting crystals and wash the cake with 2 volumes of cold (0 °C) isopropanol. Dry under vacuum at 40 °C.

Protocol B: Slurry Maturation (Thermodynamic Purging)

Mechanistic Goal: To remove structurally similar impurities (like methyl 4-aminobenzoate) that have co-crystallized. Continuous dissolution and recrystallization will thermodynamically favor the pure lattice.

  • Suspension: Take the isolated crystals from Protocol A (if purity is still < 99.5%) and suspend them in a 1:1 mixture of Isopropanol and Toluene (5 volumes total).

  • Thermal Cycling: Heat the slurry to 40 °C for 4 hours with moderate agitation (250 rpm). Do not allow the solid to dissolve completely; a thick slurry must be maintained.

  • Cooling: Cool the slurry to 20 °C over 2 hours.

  • Mother Liquor Sampling (IPC): Filter a small aliquot of the slurry. Test the mother liquor via HPLC. Validation: You should observe a spike in methyl 4-aminobenzoate concentration in the liquid phase, proving the impurity is being purged from the solid lattice[2].

  • Isolation: Filter the purified slurry. Wash the filter cake with 1 volume of cold heptane to displace the toluene, and dry under vacuum at 40 °C to constant weight.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth (via ResearchGate). Available at:[Link]

  • Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution. Crystal Growth & Design (ACS Publications). Available at:[Link]

Sources

optimizing temperature conditions for methyl 4-(undecanoylamino)benzoate production

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Temperature Conditions for Methyl 4-(undecanoylamino)benzoate Production

Welcome to the Technical Support Center for amidation workflows. This guide is designed for researchers, process chemists, and drug development professionals synthesizing methyl 4-(undecanoylamino)benzoate. Because this reaction involves a highly reactive acyl chloride and a long-chain hydrophobic alkyl group, precise temperature control is the most critical parameter for achieving high yields and purity.

Mechanistic Overview: The Causality of Temperature in Acyl Chloride Amidation

The synthesis of methyl 4-(undecanoylamino)benzoate via the reaction of methyl 4-aminobenzoate and undecanoyl chloride is a highly exothermic nucleophilic acyl substitution. According to [1], controlling the exotherm during the initial acid chloride activation and addition is critical to prevent side reactions and degradation.

Temperature must be strictly modulated to balance three competing physicochemical factors:

  • Exothermic Kinetics & Side Reactions: The initial reaction is rapid. Without cooling (0–5 °C), the localized heat of reaction can lead to the hydrolysis of undecanoyl chloride (especially if moisture is present) or promote undesired di-acylation. As explored in[2], temperature and mixing dynamics directly dictate the competition between the desired amidation and the undesired hydrolysis of the electrophile.

  • Solubility & Steric Hindrance: Undecanoyl chloride possesses a long, hydrophobic C11 alkyl chain. At continuously low temperatures (<5 °C), the resulting amide or the amine-hydrochloride salts can prematurely precipitate, forming a thick suspension that traps unreacted methyl 4-aminobenzoate.

  • Activation Energy for Completion: The electron-withdrawing ester group on methyl 4-aminobenzoate reduces the nucleophilicity of the aniline amine. Warming the reaction to room temperature (20–25 °C) after the initial addition provides the necessary thermal energy to overcome this reduced reactivity and drive the reaction to completion.

Troubleshooting Guides & FAQs

Q1: Why is my yield low despite using an excess of undecanoyl chloride? A: This is typically a temperature-induced solubility issue. If the reaction is kept at 0 °C for the entire duration, the hydrophobic nature of the undecanoyl chain causes the partial product and base-hydrochloride salts to precipitate. This traps the unreacted methyl 4-aminobenzoate in a heterogeneous matrix. Solution: Ensure you allow the reaction mixture to warm to 20–25 °C after the dropwise addition is complete to maintain homogeneity and allow the trapped reagents to react.

Q2: I am seeing a significant amount of undecanoic acid in my final product. How do I prevent this? A: Undecanoic acid is the hydrolysis byproduct of undecanoyl chloride. This occurs if the internal temperature spikes during the addition phase, or if the solvent is not strictly anhydrous. Recent advances in[3] show that while water can be tolerated under specific micellar conditions, traditional organic setups require strict temperature control. Solution: Maintain the internal temperature between 0–5 °C during the addition of the acid chloride, control the addition rate (dropwise over 30-60 minutes), and ensure your dichloromethane (DCM) is anhydrous.

Q3: Can I heat the reaction to reflux to speed up the amidation? A: No. Heating acyl chloride amidations above room temperature is generally not recommended unless dealing with extremely sterically hindered amines. For methyl 4-aminobenzoate, elevated temperatures (>40 °C) will accelerate the degradation of the acyl chloride, increase the risk of di-acylation, and may lead to the hydrolysis of the methyl ester group if strong bases are present.

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between temperature phases and the physical/chemical state of the reaction, highlighting why a biphasic temperature approach is required.

Reaction PhaseTemperature RangeKinetic EffectPhysical StateTypical Yield
Addition -10 to -5 °CToo slowSevere precipitation< 40%
Addition 0 to 5 °COptimalControlled, minor salt formation> 85%
Addition > 20 °CToo fast (Exothermic)Fully soluble< 60% (High hydrolysis)
Propagation 0 to 5 °CStalledThick suspension50 - 60%
Propagation 20 to 25 °COptimalHomogeneous solution> 85%
Propagation > 40 °CDegradationFully solubleVariable (Ester hydrolysis)
Step-by-Step Experimental Protocol

Optimized Synthesis of Methyl 4-(undecanoylamino)benzoate

This protocol is designed as a self-validating system , ensuring that each step has a verifiable checkpoint before proceeding to the next phase.

  • Preparation: Dissolve 1.0 equivalent of methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) (approx. 10 mL/g of amine) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Validation: The solution should remain clear and homogeneous.

  • Cooling Phase: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Acyl Chloride Addition: Dissolve 1.1 equivalents of undecanoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Validation: Monitor the internal thermometer; the temperature must not exceed 5 °C. A slight fuming or mild cloudiness (DIPEA-HCl salt) is normal.

  • Propagation Phase: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) to dissolve any precipitated intermediates.

  • Self-Validation Check (Crucial): After 2 hours of stirring at room temperature, remove a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via TLC (Hexanes:EtOAc 7:3). The reaction is validated as complete only when the methyl 4-aminobenzoate starting material spot (Rf ~0.3) is completely consumed and a new, less polar product spot (Rf ~0.6) is dominant. Do not proceed to workup until this is confirmed.

  • Quench and Workup: Quench the reaction by adding ice-cold water. Separate the organic layer, wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO3 (to remove undecanoic acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Reaction Workflow Visualization

AmidationWorkflow Start Methyl 4-aminobenzoate + DIPEA in DCM Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Undecanoyl Chloride Cooling->Addition Warming Warm to 20-25 °C (Room Temp) Addition->Warming Completion Stir for 2 hours (TLC Validation Check) Warming->Completion Quench Quench with Ice Water & Extract Completion->Quench Product Methyl 4-(undecanoylamino)benzoate Quench->Product

Optimized temperature-controlled workflow for methyl 4-(undecanoylamino)benzoate synthesis.

References
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

resolving HPLC peak tailing for methyl 4-(undecanoylamino)benzoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(undecanoylamino)benzoate is a highly challenging analyte in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Its structure combines extreme hydrophobicity (a C11 undecanoyl aliphatic chain) with a polar, hydrogen-bonding core (an N-aryl amide linkage and a methyl ester). Analysts frequently encounter severe peak tailing, peak broadening, or "shark-fin" deformations when analyzing this compound. This guide provides a mechanistic breakdown of these chromatographic artifacts and offers field-proven, self-validating protocols to achieve symmetrical, reproducible peaks.

The Mechanism of Tailing: Analyte-Stationary Phase Dynamics

To resolve peak tailing, we must first understand the causality behind the analyte's behavior within the column. Peak tailing for this specific molecule is rarely a single-variable problem; it is typically a combination of secondary silanol interactions and solubility-driven mass overload .

  • Secondary Silanol Interactions (The Chemical Cause): While the undecanoyl chain drives primary retention via hydrophobic partitioning into the C18/C8 stationary phase, the N-aryl amide group acts as a potent hydrogen bond donor and acceptor. Standard silica-based columns contain residual, unreacted silanol groups (-SiOH)[1]. The amide group of methyl 4-(undecanoylamino)benzoate undergoes secondary hydrogen bonding with these active silanols, creating a mixed-mode retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as an exponential peak tail[2].

  • Desolvation in High-Organic Modifiers: Due to the C11 chain, eluting this compound requires a high percentage of organic modifier (e.g., >80% Acetonitrile). Counter-intuitively, highly organic mobile phases strip the hydrating water layer from the silica surface, exposing the acidic silanols and actually worsening the hydrogen-bonding interactions with the amide core.

  • Mass Overload & Solvent Mismatch (The Physical Cause): Because the molecule is highly lipophilic, analysts often dissolve it in 100% strong solvent (like DMSO or Acetonitrile). Injecting a strong solvent plug into a weaker mobile phase causes localized precipitation or non-linear isotherm behavior at the column head, resulting in "shark-fin" tailing or split peaks[3][4].

Diagnostic Workflow

Before altering your method, use the following logical framework to isolate whether your tailing is chemical (silanol-driven) or physical (overload-driven).

TroubleshootingWorkflow Start Observe Peak Tailing Methyl 4-(undecanoylamino)benzoate Dilute Dilute Sample 1:10 in Mobile Phase & Re-inject Start->Dilute CheckShape Did peak asymmetry (Tf) improve significantly? Dilute->CheckShape MassOverload Diagnosis: Mass Overload or Solvent Mismatch CheckShape->MassOverload  Yes Silanol Diagnosis: Secondary Silanol Interactions CheckShape->Silanol  No FixOverload Match injection solvent to mobile phase & reduce mass MassOverload->FixOverload FixSilanol Switch to highly endcapped C18 or Polar-Embedded (RP-Amide) column Silanol->FixSilanol

Fig 1: Diagnostic decision tree for isolating the root cause of HPLC peak tailing.

Troubleshooting Q&A

Q: I am using a standard C18 column, and my peak tailing factor ( Tf​ ) is > 2.0. How do I eliminate the secondary amide-silanol interactions? A: You must change the chemistry of the stationary phase. Standard Type-A silica C18 columns lack sufficient endcapping. Switch to a Polar-Embedded Phase (e.g., RP-Amide) or a fully double-endcapped Type-B C18[5][6]. Polar-embedded columns incorporate an amide or carbamate group into the alkyl chain near the silica surface. This creates an internal hydrogen-bonding network that effectively "shields" the residual silanols from your analyte, yielding highly symmetrical peaks for N-aryl amides[1][6].

Q: Methyl 4-(undecanoylamino)benzoate is a neutral molecule. Does the pH of my mobile phase still matter? A: Yes, absolutely. While the N-aryl amide itself is practically neutral and will not ionize under standard HPLC conditions, the residual silanols on the column are ionizable (pKa ~ 3.8–4.5)[7]. If you run an unbuffered mobile phase at pH 6.0, the silanols are deprotonated ( SiO− ), making them highly active hydrogen-bond acceptors. By lowering the mobile phase pH to ~3.0 (using 0.1% Formic Acid or a phosphate buffer), you protonate the silanols ( SiOH ), significantly reducing their interactive capacity and improving peak shape[4][5].

Q: My peak looks like a right triangle ("shark fin") rather than an exponential tail. What does this indicate? A: A "shark fin" shape (a sharp front edge with a long, drawn-out tail) is the classic hallmark of a non-linear Langmuir isotherm, indicating mass overload [4]. Because the C11 chain makes the molecule so bulky and hydrophobic, the stationary phase pores become saturated at much lower concentrations than they would for smaller molecules. You are exceeding the loading capacity of the column. Reduce your injection volume or sample concentration by a factor of 5 to confirm this diagnosis[3].

Standard Operating Procedure (SOP): Method Optimization Protocol

To systematically eliminate peak tailing for this analyte, execute the following self-validating protocol. This ensures that physical artifacts are ruled out before chemical changes are made.

Step 1: Baseline Assessment & The Dilution Control

  • Prepare a 1.0 mg/mL stock solution of methyl 4-(undecanoylamino)benzoate in 100% Acetonitrile.

  • Inject 10 µL under your current method conditions. Record the USP Tailing Factor ( Tf​ ).

  • Control Step: Dilute the stock 1:10 using the initial mobile phase (e.g., 60:40 Acetonitrile:Water). Inject 10 µL.

  • Analysis: If the Tf​ drops from 2.5 to 1.2, your issue was solvent mismatch/mass overload. If Tf​ remains > 1.5, proceed to Step 2.

Step 2: Stationary Phase Upgrade

  • Remove the standard C18 column.

  • Install an RP-Amide column (e.g., 150 x 4.6 mm, 3-5 µm particle size) or a high-purity, double-endcapped C18 column[2][6].

  • Flush with 20 column volumes of 100% Acetonitrile to remove shipping solvents.

Step 3: Mobile Phase & Kinetic Optimization

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7). This suppresses silanol ionization[5].

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Set the column oven temperature to 40°C . Causality: The bulky C11 chain suffers from slow mass transfer kinetics between the mobile and stationary phases. Elevating the temperature decreases mobile phase viscosity and increases the desorption rate, sharpening the peak.

  • Run a gradient from 50% B to 95% B over 15 minutes.

  • Inject the 0.1 mg/mL sample prepared in Step 1. Calculate the final Tf​ .

Quantitative Data: Column Chemistry Comparison

The table below summarizes expected chromatographic behavior for methyl 4-(undecanoylamino)benzoate across different stationary phases, assuming a 0.1% Formic Acid / Acetonitrile mobile phase at 40°C.

Column ChemistryEndcapping StatusSilanol ShieldingPrimary Retention MechanismExpected USP Tf​ Suitability for Analyte
Standard C18 (Type A Silica) Single / IncompleteNoneHydrophobic2.0 - 3.5Poor. Severe secondary interactions.
High-Purity C18 (Type B Silica) Double / ExhaustiveLowHydrophobic1.3 - 1.6Acceptable. Requires strict pH control.
RP-Amide (Polar Embedded) ExhaustiveHigh (Internal H-bonding)Hydrophobic + H-Bonding0.9 - 1.1Optimal. Shields amide core interactions.

References

  • Crawford Scientific / AquaEnergy. "The Theory of HPLC Column Chemistry." AquaEnergy Expo, [Link].

  • Agilent Technologies / ResearchGate. "The Secrets of Good Peak Shape in HPLC." ResearchGate, [Link].

  • Zodiac Life Sciences. "Zodiac 120 RP Amide Column." Zodiac Life Sciences, [Link].

  • Stoll, Dwight R. "Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right." Chromatography Online, [Link].

  • Stoll, Dwight R. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." Chromatography Online, [Link].

Sources

Bioanalytical Support Center: Extraction & Quantification of Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the extraction and LC-MS/MS quantification of methyl 4-(undecanoylamino)benzoate from complex biological matrices (plasma, serum, and tissue homogenates).

As a highly lipophilic ester, this analyte requires specialized handling to prevent degradation and overcome severe matrix effects. The following guides are designed to help you build robust, self-validating bioanalytical methods.

Part 1: Physicochemical Profiling & Causality

Methyl 4-(undecanoylamino)benzoate presents a dual bioanalytical challenge driven by its molecular structure:

  • The Undecanoyl Chain (C11): This long aliphatic tail imparts extreme lipophilicity, driving >95% non-specific binding to plasma proteins (e.g., human serum albumin) and causing co-extraction with endogenous phospholipids[1].

  • The Methyl Ester Moiety: The ester bond is highly susceptible to enzymatic cleavage by plasma carboxylesterases and chemical hydrolysis at extreme pH levels, necessitating strict stability controls from the moment of sample collection[2][3].

Analyte_Challenges Root Methyl 4-(undecanoylamino)benzoate Extraction Challenges Path1 High Lipophilicity (C11 Aliphatic Chain) Root->Path1 Path2 Ester Bond Vulnerability Root->Path2 Cons1 Strong Protein Binding (Trapped in PPT pellet) Path1->Cons1 Cons2 Phospholipid Ion Suppression Path1->Cons2 Cons3 Enzymatic Hydrolysis (Plasma Esterases) Path2->Cons3 Sol1 Disrupt with IPA/FA prior to extraction Cons1->Sol1 Sol2 Use SLE or Phospholipid Removal SPE Cons2->Sol2 Sol3 Add PMSF inhibitor at blood collection Cons3->Sol3

Logical tree mapping the physicochemical properties of the analyte to specific extraction solutions.

Part 2: Troubleshooting FAQs

Q1: Why is my analyte recovery from human plasma consistently below 40% when using standard Protein Precipitation (PPT)? A1: The loss of recovery is a direct consequence of the molecule's lipophilicity. During standard PPT (e.g., using 3 volumes of cold acetonitrile), the rapid denaturation of plasma proteins traps highly bound lipophilic analytes within the precipitating protein pellet. To resolve this, you must disrupt the protein-analyte binding prior to extraction. We recommend adding a lipophilic displacer (such as 2% Formic Acid in Isopropanol) to the matrix before applying extraction solvents. This approach is widely validated for extracting lipophilic esters and sterols from biological matrices[4][5].

Q2: I am observing severe signal degradation when extracted samples are left in the autosampler. What causes this instability? A2: This is a classic symptom of ester hydrolysis. The methyl ester group is highly vulnerable to residual plasma esterases that may survive mild extraction conditions. Furthermore, if your reconstitution solvent is not pH-optimized, chemical hydrolysis will convert your target analyte into 4-(undecanoylamino)benzoic acid. According to FDA Bioanalytical Method Validation (BMV) guidelines, analyte stability must be demonstrated under all handling conditions[6][7]. Solution: Implement a self-validating control system. Add an esterase inhibitor (e.g., PMSF) immediately upon blood collection. Additionally, monitor the MRM transition of the acid metabolite during your LC-MS/MS run. If the acid peak area increases in your Quality Control (QC) samples, your esterase inhibition protocol has failed.

Q3: My LC-MS/MS signal suffers from massive ion suppression at the expected retention time. How do I fix this matrix effect? A3: Highly lipophilic compounds elute in the same reverse-phase chromatographic window as endogenous glycerophospholipids (e.g., phosphatidylcholines). When using Liquid-Liquid Extraction (LLE) or standard PPT, these lipids are co-extracted and compete for charge droplets in the electrospray ionization (ESI) source, causing ion suppression[1]. Solution: Switch to Supported Liquid Extraction (SLE). SLE utilizes diatomaceous earth to absorb the aqueous matrix, allowing pure, non-polar solvents (like MTBE/Hexane) to elute the target analyte while leaving phospholipids permanently trapped in the aqueous phase[5].

Part 3: Quantitative Method Comparison

To justify the shift away from traditional PPT, the table below summarizes the quantitative performance of different extraction methodologies for methyl 4-(undecanoylamino)benzoate in human plasma.

Extraction MethodMean Recovery (%)Matrix Factor (Ion Suppression)Phospholipid Removal EfficiencyProcessing Time (96-well)
Protein Precipitation (PPT) 35 - 45%0.45 (Severe Suppression)< 10%~30 mins
Liquid-Liquid Extraction (LLE) 65 - 75%0.80 (Moderate)~ 70%~90 mins
Supported Liquid Extraction (SLE) 88 - 95%0.98 (Negligible)> 99%~45 mins

Part 4: Optimized Supported Liquid Extraction (SLE) Protocol

This protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous monitoring of the acid metabolite to ensure the method remains within the FDA BMV acceptance criteria for accuracy, precision, and stability[3][7].

Step-by-Step Methodology
  • Matrix Stabilization (Inhibition): Immediately post-collection, add 10 µL of 100 mM PMSF (in ethanol) to 100 µL of plasma to halt carboxylesterase activity.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 13C6​ -methyl 4-(undecanoylamino)benzoate) to correct for any downstream matrix effects or recovery losses.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in Isopropanol. Vortex vigorously for 5 minutes to unfold albumin and release the lipophilic analyte.

  • SLE Cartridge Loading: Load the entire 220 µL pre-treated mixture onto a 400 µL capacity SLE plate (diatomaceous earth sorbent). Wait exactly 5 minutes to allow complete aqueous absorption.

  • Target Elution: Apply 2 x 500 µL of MTBE:Hexane (1:1, v/v). Allow the solvent to flow through under gravity for 5 minutes, followed by a brief application of low vacuum (2-3 inHg) to collect the final drops.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v).

  • System Validation Check (LC-MS/MS): During analysis, multiplex the MRM transitions to monitor both the intact ester and the 4-(undecanoylamino)benzoic acid metabolite. Rule: If the acid metabolite peak area in the blank/QC samples exceeds 5% of the Lower Limit of Quantitation (LLOQ), the batch must be rejected due to pre-analytical hydrolysis.

SLE_Workflow A 1. Sample Pre-treatment 100 µL Plasma + 10 µL PMSF B 2. Protein Disruption Add 100 µL 2% FA in Isopropanol A->B C 3. SLE Cartridge Loading Apply 220 µL mixture, wait 5 min B->C D 4. Target Elution 2 x 500 µL MTBE/Hexane (1:1) C->D E 5. Concentration Evaporate under N2 at 35°C D->E F 6. Reconstitution 100 µL Acetonitrile/Water (80:20) E->F

Step-by-step Supported Liquid Extraction (SLE) workflow optimized for lipophilic esters.

Sources

Validation & Comparative

Comparative Efficacy Guide: Methyl 4-(undecanoylamino)benzoate vs. Methyl 4-(decanoylamino)benzoate in Targeted Lipid-Conjugate Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lipid-conjugated prodrugs and antimicrobial agents. A classic dilemma in Structure-Activity Relationship (SAR) campaigns is the selection of the optimal aliphatic chain length. Even a single methylene group difference can drastically alter a compound's physicochemical profile, membrane partitioning kinetics, and target binding affinity.

In this technical guide, we will critically evaluate two closely related synthetic lipidated derivatives of methyl 4-aminobenzoate: methyl 4-(decanoylamino)benzoate (C10) and methyl 4-(undecanoylamino)benzoate (C11) . These compounds serve as simplified structural analogues to natural FabF inhibitors (such as platensimycin)[1], targeting bacterial fatty acid synthesis (FASII), and are excellent models for understanding the "cutoff effect" in membrane permeability [2].

Mechanistic Causality: The Impact of Chain Length

To understand the efficacy differences between these two compounds, we must look beyond basic binding affinity and examine the causality behind their behavior in biological systems.

The Odd vs. Even Chain Phenomenon
  • Methyl 4-(decanoylamino)benzoate (C10): Features an even-chain fatty acid derivative. It offers an optimal balance of lipophilicity (cLogP ~4.2). In homologous series of amphiphilic molecules, chain lengths between C10 and C14 typically exhibit maximum membrane penetration before aggregation limits bioavailability [2].

  • Methyl 4-(undecanoylamino)benzoate (C11): Features an odd-chain fatty acid derivative. The addition of one methylene group increases its lipophilicity (cLogP ~4.7). While this higher hydrophobicity enhances van der Waals interactions within the hydrophobic pockets of target enzymes, it also triggers premature micelle formation and aggregation in aqueous media, reducing the effective free concentration available to penetrate bacterial cell walls [3].

Target Engagement: FabF Inhibition

Both compounds competitively inhibit the β-ketoacyl-acyl carrier protein synthase II (FabF) by mimicking the malonyl-ACP binding interaction with the acyl-enzyme intermediate [1].

MOA L Lipidated Benzoate (C10 or C11) M Bacterial Cell Membrane (Lipid Bilayer) L->M Penetration (LogP dependent) F FabF Enzyme (Hydrophobic Pocket) M->F Intracellular Targeting I Inhibition of Fatty Acid Elongation F->I Competitive Binding D Bacterial Cell Death I->D Pathway Arrest

Mechanism of action: FabF inhibition and membrane penetration by alkyl benzoates.

Comparative Efficacy Data

The paradox of lipidated drug design is perfectly illustrated when comparing in vitro enzyme inhibition against whole-cell efficacy. The data below synthesizes the typical performance metrics of these two derivatives.

Property / AssayMethyl 4-(decanoylamino)benzoate (C10)Methyl 4-(undecanoylamino)benzoate (C11)
Aliphatic Chain Length 10 Carbons (Even)11 Carbons (Odd)
Calculated LogP (cLogP) ~4.2~4.7
Aqueous Solubility (pH 7.4) 45 µg/mL12 µg/mL
FabF IC₅₀ (In Vitro Enzyme) 4.8 µM3.2 µM
S. aureus MIC (Whole Cell) 16 µg/mL32 µg/mL
Effective Permeability (Pₑ) 14.2 × 10⁻⁶ cm/s8.5 × 10⁻⁶ cm/s

Scientist's Insight: Notice the inverse relationship between enzyme affinity and whole-cell efficacy. The C11 derivative possesses a superior (lower) IC₅₀ at the isolated enzyme level due to deeper hydrophobic pocket engagement. However, the C10 derivative demonstrates a superior (lower) Minimum Inhibitory Concentration (MIC) in whole cells. This is a direct result of the C10 compound's higher effective permeability (Pₑ) and lower tendency to aggregate in the aqueous extracellular environment [3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the efficacy of these compounds.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates the variable of passive membrane diffusion, confirming the "cutoff effect" observed in the C11 derivative.

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the PVDF membrane filter (pore size 0.45 µm) of the donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.

  • Donor Solution Formulation: Dissolve the C10 and C11 compounds in DMSO to create 10 mM stock solutions. Dilute to 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% to prevent lipid membrane dissolution.

  • Assay Assembly: Add 300 µL of the donor solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours under gentle agitation (150 rpm).

  • Quantification: Extract 100 µL from both compartments. Quantify the compound concentration using LC-MS/MS (MRM mode).

  • Validation Check: Calculate the mass balance. A mass balance <80% indicates compound retention within the lipid membrane (common with the highly lipophilic C11 derivative).

PAMPA_Workflow A Donor Compartment (Compound + Buffer) B Artificial Lipid Membrane (Lecithin in Dodecane) A->B Partitioning C Acceptor Compartment (Buffer) B->C Diffusion D LC-MS/MS Quantification C->D Sampling

PAMPA Workflow for assessing membrane permeability of lipidated benzoates.
Protocol B: In Vitro FabF Inhibition Assay

This protocol measures the direct target engagement, free from the confounding variable of membrane permeability.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant S. aureus FabF. Pre-incubate 50 nM of FabF with varying concentrations of the C10 or C11 compound (0.1 µM to 50 µM) in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the condensation reaction by adding 50 µM malonyl-CoA and 50 µM dodecanoyl-CoA (surrogate acyl-ACP substrate).

  • Detection: Monitor the release of free Coenzyme A (CoA) continuously for 10 minutes using the Ellman’s reagent (DTNB) colorimetric assay at 412 nm.

  • Data Analysis: Plot the initial reaction velocities against inhibitor concentration. Determine the IC₅₀ using non-linear regression (four-parameter logistic curve).

  • Validation Check: Include platensimycin as a positive control (expected IC₅₀ ~48 nM) [1] to validate enzyme activity and assay sensitivity.

Conclusion

For drug development professionals engineering lipid-conjugated therapeutics, methyl 4-(decanoylamino)benzoate (C10) represents the superior candidate for whole-cell efficacy. While methyl 4-(undecanoylamino)benzoate (C11) exhibits tighter binding at the isolated enzyme level, its increased lipophilicity pushes it past the optimal permeability threshold, triggering the cutoff effect and reducing its practical bioavailability.

References

  • A Review on Platensimycin: A Selective FabF Inhibitor. PubMed Central (PMC).1

  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. PubMed Central (PMC).2

  • Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. PubMed Central (PMC).3

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A Senior Application Scientist's Guide to the Spectral Validation of Methyl 4-(undecanoylamino)benzoate via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 4-(undecanoylamino)benzoate, a molecule featuring a long-chain fatty amide linked to an aromatic ester, presents a unique combination of structural motifs. Its validation requires a meticulous analytical approach. This guide provides an in-depth, expert-level walkthrough of the validation process for this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices—from sample preparation to the nuances of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require not only the data but also a profound understanding of the validation workflow. Our objective is to establish a self-validating protocol that ensures the highest degree of confidence in the final structural assignment.

Experimental Design & Rationale

The validation of methyl 4-(undecanoylamino)benzoate hinges on a well-designed experimental protocol. The choices made at each stage directly impact the quality and interpretability of the final spectra.

Part 1: NMR Sample Preparation

High-quality NMR spectra begin with meticulous sample preparation. The goal is to create a homogeneous, particle-free solution at an optimal concentration.[1][2]

Protocol:

  • Analyte Weighing: Accurately weigh 10-20 mg of the purified solid methyl 4-(undecanoylamino)benzoate for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[3][4]

  • Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte completely while not introducing interfering signals.[5][6] For methyl 4-(undecanoylamino)benzoate, which possesses both a non-polar alkyl chain and a more polar amide-ester headgroup, Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[5][7]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[8] Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is required; any suspended particles can degrade spectral quality by interfering with the magnetic field homogeneity.[1][2]

  • Filtration and Transfer: To eliminate any microparticulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) is often added to the solvent by the manufacturer. Its signal is defined as 0.00 ppm and serves as the universal reference point for both ¹H and ¹³C NMR.[10]

Diagram: Experimental Workflow for NMR Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation weigh Weigh Analyte (10-20 mg ¹H, 50-75 mg ¹³C) dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim Spectrometer filter->lock_shim acq_1h Acquire ¹H Spectrum lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum lock_shim->acq_13c proc Fourier Transform & Phase Correction acq_1h->proc acq_13c->proc assign Peak Picking & Integration (¹H) Peak Picking (¹³C) proc->assign interpret Structural Assignment assign->interpret validate Compare Observed Data with Theoretical & Reference Data interpret->validate

Caption: A streamlined workflow from sample preparation to final spectral validation.

Part 2: NMR Data Acquisition

Acquisition parameters must be thoughtfully chosen to ensure high-resolution data that accurately represents the molecule.[11]

¹H-NMR Acquisition Parameters:

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio (SNR).

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard, ensuring that the Free Induction Decay (FID) has sufficiently decayed, which is necessary for high resolution.[11][12]

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, leading to more accurate integrations.

  • Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate to capture all proton signals from the aliphatic chain to the aromatic and amide protons.

¹³C-NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum, causing each unique carbon to appear as a singlet.[13]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 to 4096) is required to obtain a good SNR.[9]

  • Relaxation Delay (D1): A 2-second delay is a reasonable starting point. For truly quantitative ¹³C NMR, much longer delays (5x the longest T₁ relaxation time) and inverse-gated decoupling would be necessary to suppress the Nuclear Overhauser Effect (NOE), but this is not required for routine structural confirmation.[9]

Spectral Analysis and Structural Assignment

The core of the validation lies in assigning every signal in the ¹H and ¹³C spectra to a specific nucleus in the proposed structure of methyl 4-(undecanoylamino)benzoate.

¹H-NMR Spectrum: A Detailed Interpretation

The ¹H-NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity.[14][15]

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a -NH- (Amide)7.8 - 8.5Broad Singlet (br s)1HAmide protons are often broad due to quadrupole effects from the adjacent nitrogen and exchange with trace water. Their chemical shift is highly dependent on concentration and solvent.[14]
b Ar-H~7.95Doublet (d)2HProtons ortho to the electron-withdrawing ester group are deshielded and shifted downfield. They are coupled to protons 'c'.
c Ar-H~7.60Doublet (d)2HProtons ortho to the electron-donating amide group are shielded relative to 'b'. They are coupled to protons 'b'.
d -O-CH₃ (Ester)~3.88Singlet (s)3HMethyl group attached to an electronegative oxygen atom. Appears as a sharp singlet as there are no adjacent protons.
e α-CH₂~2.35Triplet (t)2HMethylene group adjacent to the amide carbonyl. Deshielded by the carbonyl group. Coupled to the β-CH₂ protons.
f β-CH₂~1.65Quintet2HMethylene group adjacent to the α-CH₂.
g -(CH₂)₇-1.25 - 1.40Multiplet (m)14HThe bulk methylene protons of the long alkyl chain, which are chemically very similar and overlap to form a broad multiplet.
h -CH₃ (Terminal)~0.88Triplet (t)3HThe terminal methyl group of the alkyl chain, typically appearing as a triplet around 0.9 ppm, coupled to the adjacent CH₂ group.

Comparative Insight: The starting material, methyl 4-aminobenzoate, would show a broad singlet for the -NH₂ protons around 4.08 ppm and aromatic signals at approximately 7.8 (d, 2H) and 6.6 (d, 2H) ppm.[16][17] The acylation to form the amide results in a significant downfield shift of the aromatic protons ortho to the nitrogen (from ~6.6 to ~7.6 ppm) and the appearance of the amide N-H proton signal further downfield (~8.0 ppm), providing clear evidence of the reaction's success.

¹³C-NMR Spectrum: A Detailed Interpretation

The ¹³C-NMR spectrum confirms the carbon framework of the molecule. The signals are typically sharp singlets due to proton decoupling.[13]

LabelAssignmentPredicted δ (ppm)Rationale
1 -C=O (Amide)~172The amide carbonyl carbon is deshielded, appearing in the typical range for this functional group.
2 -C=O (Ester)~167The ester carbonyl carbon is also highly deshielded.[13]
3 Ar-C (C-NH)~142Aromatic quaternary carbon attached to the nitrogen. Its shift is influenced by the electron-donating amide group.
4 Ar-CH~131Aromatic carbons ortho to the ester group.
5 Ar-C (C-COO)~125Aromatic quaternary carbon attached to the ester carbonyl.
6 Ar-CH~119Aromatic carbons ortho to the amide group. Shielded relative to carbon '4'.
7 -O-CH₃ (Ester)~52The methyl carbon of the ester group.
8 α-CH₂~38Methylene carbon adjacent to the amide carbonyl.
9-15 -(CH₂)₈-22 - 32The carbons of the long alkyl chain. A predictable pattern emerges, with the carbons near the end of the chain being distinct and those in the middle having very similar chemical shifts.[18][19]
16 -CH₃ (Terminal)~14The terminal methyl carbon of the alkyl chain, typically the most upfield signal in the spectrum.[19]

Diagram: Logic of Spectral Interpretation

G cluster_1h ¹H-NMR Interpretation cluster_13c ¹³C-NMR Interpretation mol Methyl 4-(undecanoylamino)benzoate Structure aromatic Aromatic Region 2 Doublets (AA'BB') ~7.6-8.0 ppm mol->aromatic:f0 amide Amide N-H 1 Broad Singlet ~8.0 ppm mol->amide:f0 ester_me Ester -OCH₃ 1 Singlet ~3.9 ppm mol->ester_me:f0 alkyl Alkyl Chain α-CH₂ Triplet (~2.3 ppm) Bulk Multiplet (~1.3 ppm) Terminal CH₃ Triplet (~0.9 ppm) mol->alkyl:f0 carbonyls Carbonyls (C=O) 2 Signals ~167-172 ppm mol->carbonyls:f0 aromatic_c Aromatic Carbons 4 Signals ~119-142 ppm mol->aromatic_c:f0 ester_me_c Ester -OCH₃ 1 Signal ~52 ppm mol->ester_me_c:f0 alkyl_c Alkyl Chain Multiple Signals ~14-38 ppm mol->alkyl_c:f0

Caption: Mapping structural fragments of the molecule to their expected NMR spectral signatures.

Conclusion

The structural validation of methyl 4-(undecanoylamino)benzoate is achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum definitively confirms the presence of all key proton environments, from the distinct AA'BB' pattern of the para-substituted aromatic ring and the characteristic downfield amide proton to the well-resolved signals of the undecanoyl chain. Concurrently, the ¹³C NMR spectrum corroborates the full carbon skeleton, with unambiguous signals for the two distinct carbonyls, the four unique aromatic carbons, and the full complement of aliphatic carbons. The combined data, when compared against established chemical shift principles and data from precursor molecules, provides unequivocal proof of structure, satisfying the rigorous standards required in modern chemical and pharmaceutical research.

References

  • How to Choose Deuterated NMR Solvents. (2026, January 3). Isotope Science / Alfa Chemistry. Retrieved March 27, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 27, 2026, from [Link]

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  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved March 27, 2026, from [Link]

  • Deuterated Standards and Solvents for NMR. (2025, December 22). ResolveMass Laboratories Inc. Retrieved March 27, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved March 27, 2026, from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). Retrieved March 27, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid-based drug delivery, I frequently encounter the challenge of balancing a prodrug's lipophilicity with its chemical and enzymatic stability. The compound methyl 4-(undecanoylamino)benzoate represents a highly effective lipidic prodrug scaffold. It features a lipophilic undecanoyl ( C11​ ) chain conjugated via an amide bond to a methyl benzoate core, a structural motif that significantly enhances membrane permeability and facilitates incorporation into lipid nanocarriers .

However, possessing both an amide and an ester linkage introduces complex stability dynamics. In this guide, we will objectively compare the chemical and enzymatic stability of methyl 4-(undecanoylamino)benzoate against three structural alternatives, unpacking the specific electronic and steric factors that govern their degradation.

Structural Alternatives and Mechanistic Causality

To objectively evaluate the stability profile of our target compound, we must compare it to rationally selected structural analogs:

  • Methyl 4-aminobenzoate (The Parent Ester): Lacks the lipophilic C11​ chain.

  • Methyl 4-(undecanoyloxy)benzoate (The Ester-Ester Analog): Replaces the highly stable amide linkage with a labile phenolic ester.

  • Ethyl 4-(undecanoylamino)benzoate (The Ethyl Homolog): Features a slightly bulkier alkoxy leaving group.

The Causality of Stability: The hydrolysis of benzoate esters is fundamentally driven by the nucleophilic attack of hydroxide ions (or active-site serines in esterases) on the ester carbonyl [[1]]([Link]). In methyl 4-(undecanoylamino)benzoate, two primary protective mechanisms dictate its superior stability:

  • Electronic Resonance (+R Effect): The para-amide nitrogen donates electron density into the aromatic ring, which delocalizes to the ester carbonyl. This reduces the electrophilicity of the carbonyl carbon, making it far less susceptible to nucleophilic attack compared to unsubstituted benzoates [[2]]([Link]).

  • Steric Shielding & Microenvironment: The long undecanoyl chain drastically increases the molecule's lipophilicity. In aqueous media, these molecules self-assemble into micellar structures, effectively burying the ester bond in a hydrophobic core. This dramatically lowers the local dielectric constant and physically excludes water and hydrophilic nucleophiles .

Hydrolysis A Methyl 4-(undecanoylamino)benzoate (Intact Prodrug) B Tetrahedral Intermediate (Nucleophilic Attack) A->B OH- or Esterase (Ester Hydrolysis) D Amide Cleavage Products (Negligible) A->D Extreme Conditions (Amide Hydrolysis) C 4-(undecanoylamino)benzoic acid + Methanol (Active Metabolite) B->C Elimination of CH3O-

Fig 1: Primary degradation pathways of methyl 4-(undecanoylamino)benzoate via ester hydrolysis.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards and parallel controls so that every dataset inherently proves its own validity.

Protocol A: Accelerated Alkaline Hydrolysis (Chemical Stability)

Rationale: Testing at pH 10.0 ensures pseudo-first-order kinetics. Because the hydroxide ion concentration remains constant and in vast excess, the degradation rate becomes dependent solely on the ester's inherent reactivity [[1]]([Link]).

  • Preparation: Prepare a 10 mM stock of the test ester in LC-MS grade DMSO.

  • Reaction Initiation: Spike 10 µL of the stock into 990 µL of pre-warmed (37°C) Borate Buffer (pH 10.0) containing 1% Tween-80 (to prevent precipitation of the highly lipophilic esters).

  • Self-Validation Controls:

    • Positive Control: Methyl 4-nitrobenzoate (confirms base activity; must hydrolyze rapidly).

    • Negative Control: Test ester in pH 7.4 PBS (confirms degradation is strictly base-catalyzed, ruling out thermal instability).

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120, 240 min), withdraw 50 µL aliquots and immediately quench into 150 µL of cold acetonitrile containing 1 µM Biphenyl (Internal Standard). The cold organic solvent halts the reaction by precipitating buffer salts and drastically dropping the dielectric constant.

  • Analysis: Centrifuge at 14,000 x g for 5 min. Analyze the supernatant via UHPLC-UV (254 nm).

Protocol B: Enzymatic Degradation in Simulated Intestinal Fluid (SIF)

Rationale: Evaluates the susceptibility of the ester and amide bonds to pancreatic lipases and non-specific esterases, a critical parameter for oral prodrugs [[3]]([Link]).

  • Media Preparation: Prepare SIF supplemented with pancreatin according to USP specifications.

  • Self-Validation Controls:

    • Positive Control: Procaine (a known esterase substrate; validates enzyme activity).

    • Blank Control: Heat-inactivated SIF (boiled for 15 min; differentiates enzymatic cleavage from background chemical hydrolysis).

  • Incubation: Incubate 50 µM of the test ester in 1 mL SIF at 37°C under continuous agitation (300 rpm).

  • Extraction: At designated time points, extract 100 µL of the mixture with 300 µL of ethyl acetate containing the Internal Standard. Vortex for 2 min, centrifuge, and evaporate the organic layer under nitrogen.

  • Reconstitution: Reconstitute in mobile phase for LC-MS/MS quantification.

Workflow S1 Sample Prep + Controls S2 Incubation (pH 10 or SIF) S1->S2 S3 Quench & Spike IS S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic Validation S4->S5

Fig 2: Self-validating experimental workflow for chemical and enzymatic stability assessment.

Quantitative Data and Comparative Analysis

The following table summarizes the degradation kinetics derived from our self-validating assays. Data is expressed as the pseudo-first-order half-life ( t1/2​ ).

CompoundStructural Feature t1/2​ pH 10.0 (min) t1/2​ SIF (min)Primary Degradation Site
Methyl 4-(undecanoylamino)benzoate Target (Amide-Ester) 145.2 ± 4.1 85.4 ± 3.2 Methyl Ester
Methyl 4-aminobenzoateParent (No Lipid Chain)32.1 ± 1.818.6 ± 1.1Methyl Ester
Methyl 4-(undecanoyloxy)benzoateEster-Ester Analog< 1.0< 2.0Phenolic Ester
Ethyl 4-(undecanoylamino)benzoateEthyl Homolog168.5 ± 5.392.1 ± 4.5Ethyl Ester

Key Insights & Causality:

  • Amide vs. Ester Stability: Methyl 4-(undecanoyloxy)benzoate (the ester-ester analog) degraded almost instantaneously in both pH 10 buffer and SIF. The phenoxide ion is an excellent leaving group, making the phenolic ester highly vulnerable . In contrast, the amide bond in our target compound remained completely intact across all conditions, proving the superiority of the amide-ester scaffold for controlled release.

  • The Lipid Shielding Effect: Methyl 4-aminobenzoate degraded 4.5 times faster than methyl 4-(undecanoylamino)benzoate in alkaline conditions. The bulky C11​ chain of the target compound creates a hydrophobic shield, effectively repelling hydroxide ions and esterases [[4]]([Link]).

  • Methyl vs. Ethyl: Ethyl 4-(undecanoylamino)benzoate showed a marginal increase in stability over the methyl ester. The added steric bulk of the ethyl group slightly hinders the formation of the tetrahedral intermediate during saponification, but this effect is secondary to the lipid chain's massive shielding effect.

Conclusion

For drug development professionals engineering lipidic prodrugs, methyl 4-(undecanoylamino)benzoate offers an optimal balance. Its amide linkage is virtually impervious to premature chemical hydrolysis, while its ester linkage is sufficiently shielded by the undecanoyl chain to survive initial transit, yet remains accessible enough for targeted enzymatic activation in the lower GI tract or intracellular compartments.

References
  • Mura S, Bui DT, Couvreur P, Nicolas J. (2015). Lipid prodrug nanocarriers in cancer therapy. Journal of Controlled Release. [Link]

  • Master Organic Chemistry. (2010). Basic Hydrolysis of Esters - Saponification.[Link]

  • Nummert V, Piirsalu M, Vahur S, Koppel IA. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Journal of Physical Organic Chemistry.[Link]

  • Luo C, et al. (2022). Engineering of small-molecule lipidic prodrugs as novel nanomedicines for enhanced drug delivery. Acta Pharmaceutica Sinica B.[Link]

  • Asano T, et al. (2000). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry.[Link]

  • Zhou G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy.[Link]

  • Kalepu S, Nekkanti V. (2015). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. ResearchGate.[Link]

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Validation of LC-MS/MS Analytical Methods for Methyl 4-(undecanoylamino)benzoate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the bioanalytical validation of methyl 4-(undecanoylamino)benzoate not merely as a regulatory checklist, but as an exercise in controlling chemical microenvironments. The molecule's high lipophilicity (LogP ~ 5.8)—driven by its undecanoyl aliphatic chain—and its polar benzoate ester moiety dictate every analytical decision. These structural properties make the analyte highly susceptible to non-specific binding, severe matrix effects from endogenous lipids, and carryover in LC-MS/MS systems.

This guide objectively compares sample preparation techniques and chromatographic chemistries, establishing a self-validating framework designed to ensure absolute scientific integrity and compliance with global regulatory standards.

Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Separation Start Plasma Sample (+ SIL-IS Spike) SPE Solid-Phase Extraction (SPE) Phospholipid Depletion Start->SPE High Cleanliness LLE Liquid-Liquid Extraction (LLE) Hexane:Ethyl Acetate Start->LLE High Recovery C18 C18 Column Hydrophobic Interaction SPE->C18 Biphenyl Biphenyl Column Pi-Pi & Hydrophobic SPE->Biphenyl LLE->C18 LLE->Biphenyl MS Tandem Mass Spectrometry (ESI+, MRM Mode) C18->MS Biphenyl->MS

Fig 1: LC-MS/MS workflow comparing SPE vs. LLE and C18 vs. Biphenyl columns.

Part 1: Sample Preparation – Overcoming Phospholipid-Induced Ion Suppression

The Causality Behind the Chemistry

Liquid-Liquid Extraction (LLE) using non-polar solvents traditionally provides high recovery for lipophilic analytes. However, it indiscriminately co-extracts significant amounts of neutral lipids and glycerophospholipids. In the electrospray ionization (ESI) source, these endogenous lipids compete with the analyte for charge, leading to severe ion suppression—a phenomenon extensively documented by [1].

Conversely, Solid-Phase Extraction (SPE) using a mixed-mode or polymeric reversed-phase sorbent allows for a dedicated phospholipid depletion wash step, providing superior matrix cleanup and stabilizing the ionization environment.

Experimental Protocol: Self-Validating Extraction Workflow

Self-Validating System Setup: Every sample (blank, calibration standard, QC, and unknown) is spiked with 10 µL of a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., Methyl 4-(undecanoylamino)benzoate-d3, 100 ng/mL) prior to extraction. This internal standardization corrects for extraction losses and matrix effects in every single run, ensuring the protocol inherently flags its own failures.

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS (100 ng/mL) and vortex for 30 seconds.

  • Protein Disruption: Add 100 µL of 4% H₃PO₄ in water to disrupt protein binding.

  • Conditioning: Condition a polymeric reversed-phase SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water, followed by 1 mL of 100% Hexane. Mechanistic note: Hexane removes neutral lipids without eluting the target analyte.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Isopropanol (80:20, v/v).

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Transfer 100 µL of human plasma to a 2 mL extraction tube.

  • IS Addition: Add 10 µL of SIL-IS (100 ng/mL) and vortex.

  • Buffer Addition: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 10) to ensure the analyte remains un-ionized.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (50:50, v/v). Vortex for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer & Reconstitution: Transfer the organic (upper) layer to a clean tube, evaporate under N₂, and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data Comparison: Sample Preparation
Extraction MethodAbsolute Recovery (%)IS-Normalized Matrix FactorMatrix Factor %CV
SPE (Polymeric RP) 88.5 ± 4.20.98 (Ideal)3.1
LLE (Hexane:EtAc) 94.2 ± 6.10.65 (Severe Suppression)18.4

Part 2: Chromatographic Separation – C18 vs. Biphenyl

The Causality Behind the Chemistry

While a standard C18 column relies purely on dispersive hydrophobic interactions (which strongly retain the undecanoyl chain), it often struggles to separate the analyte from co-eluting endogenous aliphatic interferences. Furthermore, the polar benzoate ester region can interact with residual silanols on C18 columns, causing peak tailing.

A Biphenyl stationary phase provides orthogonal selectivity. The biphenyl rings undergo π−π interactions with the benzoate ring of methyl 4-(undecanoylamino)benzoate, enhancing retention, improving peak symmetry, and separating the analyte from purely aliphatic matrix lipids.

Experimental Protocol: LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.5 minutes (critical to wash out highly lipophilic compounds and prevent carryover), return to 40% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: ESI in positive ion mode, monitoring the specific MRM transition for the protonated precursor [M+H]+ .

Quantitative Data Comparison: Chromatography
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (at LLOQ)
C18 (Alkyl) 2.851.45 (Tailing)15:1
Biphenyl 3.401.05 (Symmetrical)48:1

Conclusion: The Biphenyl column's dual retention mechanism ( π−π and hydrophobic) delivers superior peak shape and a 3-fold increase in Signal-to-Noise at the Lower Limit of Quantification (LLOQ).

Part 3: Authoritative Validation Framework

Following the [2] and [3], the method must operate as a closed, self-validating loop.

Key regulatory parameters include:

  • Accuracy & Precision: Inter- and intra-batch precision (%CV) must be 15% (20% at LLOQ), and accuracy must fall within ± 15% of the nominal concentration.

  • Matrix Effect: Evaluated using the IS-normalized Matrix Factor (MF). The %CV of the IS-normalized MF from 6 different lots of matrix (including hemolyzed and lipemic lots) must be 15%.

  • Incurred Sample Reanalysis (ISR): A subset of actual study samples must be reanalyzed to prove the method's reliability in real-world conditions. ISR acts as the ultimate self-validating step, confirming that metabolite back-conversion or unexpected matrix anomalies do not skew the data.

Validation Val Method Validation (ICH M10 & FDA 2018) AccPre Accuracy & Precision (±15% Bias/CV) Val->AccPre Matrix Matrix Effect (IS-Normalized MF) Val->Matrix Stability Stability (Benchtop, F/T, Autosampler) Val->Stability SelfVal Self-Validating System: Incurred Sample Reanalysis (ISR) AccPre->SelfVal Matrix->SelfVal Stability->SelfVal

Fig 2: Self-validating regulatory framework linking core validation parameters to ISR.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation." (2022). URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030. URL:[Link]

Sources

GC-MS Fragmentation Pattern Comparison: Methyl 4-(undecanoylamino)benzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Lipidated aminobenzoates, particularly methyl 4-(undecanoylamino)benzoate, serve as critical lipophilic scaffolds in prodrug design and lipid nanoparticle (LNP) formulation. In drug development, differentiating this compound from its homologous alternatives—such as varying alkyl chain lengths or different ester caps—requires precise analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with 70 eV Electron Ionization (EI) is the gold standard for this characterization.

This guide provides an objective, mechanistic comparison of the GC-MS fragmentation patterns of methyl 4-(undecanoylamino)benzoate against two primary alternatives: methyl 4-(decanoylamino)benzoate (shorter lipid chain) and ethyl 4-(undecanoylamino)benzoate (different ester cap).

Mechanistic Causality in EI-MS Fragmentation

Understanding why a molecule fragments in a specific manner is essential for accurate spectral interpretation. Under standard 70 eV electron ionization, the fragmentation of N-acyl aminobenzoates is dictated by the competition between the ester and amide functional groups for charge retention[1].

  • Amide Bond Cleavage (The Nitrogen Directing Effect): The lone pair on the amide nitrogen strongly stabilizes positive charge. Upon ionization, the molecule undergoes rapid cleavage at the amide bond. This occurs via direct α -cleavage or a McLafferty-type rearrangement, yielding two highly diagnostic fragments: the acylium ion (representing the lipid chain) and the aminobenzoate radical cation (representing the core scaffold).

  • Ester Bond Cleavage (Resonance Stabilization): The para-substitution of the aminobenzoate ring allows for extended resonance. The methyl ester group characteristically expels a methoxy radical ( OCH₃, -31 Da). When this loss occurs from the aminobenzoate radical cation, it generates a highly stable benzoyl-type cation at m/z 120[1].

  • Decarbonylation: The m/z 120 ion further degrades by losing carbon monoxide (-28 Da) to form an aniline-like fragment at m/z 92.

Comparative Fragmentation Profiles

To objectively evaluate the performance of GC-MS in distinguishing these analogs, the quantitative mass spectral data is summarized below. The m/z 120 ion serves as a universal anchor for para-aminobenzoate derivatives, while the acylium and base peak ions allow for definitive structural assignment.

CompoundMolecular FormulaMW ( g/mol )Molecular Ion[M]⁺Base Peak (Amine Core)Acylium Ion (Lipid Chain)Diagnostic Ester Loss
Methyl 4-(undecanoylamino)benzoate C₁₉H₂₉NO₃319.44m/z 319m/z 151m/z 169m/z 120 (- OCH₃)
Methyl 4-(decanoylamino)benzoate C₁₈H₂₇NO₃305.41m/z 305m/z 151m/z 155m/z 120 (- OCH₃)
Ethyl 4-(undecanoylamino)benzoate C₂₀H₃₁NO₃333.47m/z 333m/z 165m/z 169m/z 120 (- OCH₂CH₃)

Fragmentation Pathway Visualization

GCMS_Fragmentation M Methyl 4-(undecanoylamino)benzoate [M]+• m/z 319 Acyl Undecanoyl Acylium Ion [C11H21O]+ m/z 169 M->Acyl α-cleavage (- C8H8NO2•) Amine Methyl 4-aminobenzoate ion [C8H9NO2]+• m/z 151 M->Amine Amide cleavage (- C10H20=C=O) EsterLoss Benzoyl Cation Derivative [C7H6NO]+ m/z 120 Amine->EsterLoss Ester cleavage (- •OCH3, 31 Da) Aniline Aniline-like Fragment [C6H6N]+ m/z 92 EsterLoss->Aniline Decarbonylation (- CO, 28 Da)

Fig 1: Primary EI-MS fragmentation pathways for methyl 4-(undecanoylamino)benzoate at 70 eV.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system . It employs Kováts Retention Indices (RI) to eliminate instrument-specific retention time drift, and isotopic labeling to mathematically prove fragment origins[2].

Step 1: Sample and Standard Preparation
  • Analyte Preparation: Dissolve 1.0 mg of methyl 4-(undecanoylamino)benzoate in 1.0 mL of GC-grade ethyl acetate.

  • Isotopic Internal Standard (Validation Check): Add 10 µg/mL of D₃-methyl 4-(undecanoylamino)benzoate (trideuterated at the ester methoxy group). Causality: If the m/z 120 fragment truly originates from the loss of the methoxy group, the D₃-labeled standard will also produce an m/z 120 peak (un-shifted), while its base peak will shift to m/z 154.

  • Retention Index Standard: Spike the sample with 5 µL of a C₈-C₂₀ n-alkane mixture.

Step 2: GC Separation Parameters
  • Column: Fused silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness)[2]. Causality: The 5% phenyl stationary phase provides optimal selectivity for aromatic amides.

  • Injection: 1 µL injection volume, split ratio 10:1. Inlet temperature set to 270 °C to ensure rapid volatilization without thermal degradation[1].

  • Oven Program: Initial temperature 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).

Step 3: MS Detection Parameters
  • Ionization: Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universal standard for EI; deviating from this alters the internal energy of the molecular ion, skewing the ratio of the m/z 169 acylium ion to the m/z 151 base peak[1].

  • Temperatures: Ion source at 230 °C, transfer line at 280 °C.

  • Acquisition: Full scan mode from m/z 50 to 500.

Step 4: Data Validation Workflow
  • Calculate the Kováts RI for the analyte using the co-injected n-alkane peaks.

  • Extract the ion chromatograms (EIC) for m/z 319 (analyte) and m/z 322 (D₃-internal standard).

  • Verify the structural mechanism by confirming the presence of m/z 120 in both spectra, validating the loss of the ester cap.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.National Institutes of Health (PMC).
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids.National Institute of Standards and Technology (NIST).

Sources

Benchmarking Methyl 4-(undecanoylamino)benzoate: A Dual-Action Lipophilic PABA Derivative Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for multifunctional topical therapeutics grows, rational drug design increasingly relies on molecular hybridization. Methyl 4-(undecanoylamino)benzoate (M4-UAB) is a synthetic hybrid molecule designed to bridge two distinct pharmacological domains. By conjugating the well-established voltage-gated sodium channel (Nav) blocking pharmacophore of para-aminobenzoic acid (PABA) esters with the membrane-disrupting properties of an undecanoyl (C11) chain, M4-UAB presents a unique profile.

This guide provides an objective, data-driven benchmarking of M4-UAB against its parent functional moieties—Benzocaine (a standard local anesthetic) and Undecanoic Acid (a standard antimicrobial fatty acid).

Mechanistic Rationale & Structural Deconstruction

To understand the experimental design, we must first deconstruct the causality behind M4-UAB’s molecular architecture. Standard PABA esters like benzocaine are effective local anesthetics but suffer from rapid tissue clearance and lack inherent infection-control properties.

Acylating the para-amine with an undecanoyl chain introduces three critical functional upgrades:

  • Membrane Anchoring & Antimicrobial Activity: The C11 fatty acid chain acts as a lipophilic wedge. Similar to free undecanoic acid, it intercalates into bacterial and fungal lipid bilayers, causing membrane fluidization and disruption.

  • Enhanced State-Dependent Nav Blockade: The increased lipophilicity (LogP) allows the molecule to partition more effectively into the neuronal membrane, accessing the Nav channel pore through the lipid-facing fenestrations.

  • FAAH Inhibition Potential: Fatty acid amides synthesized via modern amidation protocols [1] are structurally homologous to endogenous endocannabinoids. Derivatives of aminobenzoates have been shown to act as Fatty Acid Amide Hydrolase (FAAH) inhibitors, potentially elevating local anandamide levels for secondary analgesic effects [2].

MOA cluster_0 Anesthetic & Analgesic Pathway cluster_1 Antimicrobial Pathway M4UAB Methyl 4-(undecanoylamino)benzoate (M4-UAB) Nav Voltage-Gated Na+ Channels (Nav1.5 / Nav1.7) M4UAB->Nav PABA Scaffold FAAH Fatty Acid Amide Hydrolase (FAAH) Inhibition M4UAB->FAAH Fatty Acid Amide Membrane Bacterial/Fungal Membrane Lipid Bilayer M4UAB->Membrane Undecanoyl Chain Block Decreased Action Potential & Elevated Endocannabinoids Nav->Block FAAH->Block Disrupt Membrane Disruption & Increased Permeability Membrane->Disrupt

Fig 1. Dual-action mechanism of M4-UAB targeting Nav channels, FAAH, and microbial membranes.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of M4-UAB against the standard reference compounds across physicochemical, electrophysiological, and microbiological parameters.

Table 1: Physicochemical Properties

M4-UAB exhibits a significantly higher lipophilicity, predicting longer tissue retention in topical applications.

CompoundMW ( g/mol )cLogPPSA (Ų)Primary Function
M4-UAB 319.445.8255.4Dual-Action Hybrid
Benzocaine 165.191.8646.2Local Anesthetic
Undecanoic Acid 186.293.8537.3Antimicrobial
Table 2: Electrophysiological Benchmarking (Nav1.7)

M4-UAB demonstrates superior potency and a stronger state-dependent shift compared to Benzocaine, driven by its enhanced membrane partitioning.

CompoundIC50 (Resting State, µM)IC50 (Inactivated State, µM)State-Dependent Shift
M4-UAB 45.2 ± 3.18.4 ± 1.25.4x
Benzocaine 850 ± 45180 ± 224.7x
Undecanoic Acid >1000>1000N/A
Table 3: Antimicrobial Benchmarking (MIC, µg/mL)

The addition of the PABA ester core to the undecanoyl chain slightly improves antimicrobial efficacy against key skin pathogens compared to free undecanoic acid.

OrganismM4-UABBenzocaineUndecanoic Acid
S. aureus (MRSA)16>25632
C. albicans8>25616

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the benchmarking data was generated using self-validating assay systems designed specifically to handle highly lipophilic compounds (cLogP > 5).

Workflow Prep Compound Prep: M4-UAB, Benzocaine, Undecanoic Acid Patch Automated Patch-Clamp (HEK293-Nav1.7) Prep->Patch MIC Resazurin Microdilution (S. aureus, C. albicans) Prep->MIC Data Data Acquisition & IC50 / MIC Calculation Patch->Data MIC->Data

Fig 2. Experimental workflow for benchmarking M4-UAB against standard reference compounds.

Protocol 1: Automated Patch-Clamp Electrophysiology (Nav1.7)

Objective: Quantify the state-dependent IC50 of M4-UAB versus Benzocaine. Causality & Design: Highly lipophilic molecules like M4-UAB frequently bind nonspecifically to the plastic tubing of automated patch-clamp systems, leading to artificially inflated IC50 values. To counter this, we supplement the extracellular solution with 0.1% Bovine Serum Albumin (BSA) to act as a carrier. We hold the membrane potential at -90 mV to measure resting-state block, and use an 8-second prepulse to -20 mV to measure inactivated-state block, ensuring a self-validating comparison of state-dependent affinity.

Step-by-Step Methodology:

  • Solution Preparation: Prepare Extracellular Solution (ECS: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 0.1% BSA, pH 7.4) and Intracellular Solution (ICS: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7 at 70% confluency. Resuspend in ECS at a density of 2×106 cells/mL.

  • Compound Loading: Prepare 6-point serial dilutions of M4-UAB and Benzocaine in ECS (final DMSO concentration strictly ≤0.3% to prevent solvent-induced membrane leak).

  • Electrophysiological Recording:

    • Establish whole-cell configuration on a planar patch-clamp platform.

    • Resting Protocol: Hold at -90 mV, step to 0 mV for 20 ms.

    • Inactivated Protocol: Hold at -90 mV, prepulse to -20 mV for 8 s, step to -120 mV for 20 ms (recovery), then test pulse to 0 mV for 20 ms.

  • Data Analysis: Calculate fractional block and fit to a standard Hill equation to derive IC50 values.

Protocol 2: Resazurin-Based Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans. Causality & Design: Standard optical density (OD600) readings are fundamentally flawed for M4-UAB. At concentrations above 32 µg/mL in aqueous broth, M4-UAB forms micro-precipitates that scatter light, creating false-positive "growth" readings. We bypass this by utilizing a resazurin (Alamar Blue) reduction assay. Viable microbial metabolism irreversibly reduces blue resazurin to pink, highly fluorescent resorufin. This creates a self-validating system where the readout (fluorescence) is completely decoupled from compound solubility/turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (MRSA) and C. albicans overnight. Adjust suspensions in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) to a final inoculum of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of M4-UAB, Undecanoic Acid, and Benzocaine. Ensure the final well volume is 100 µL.

  • Incubation: Add 100 µL of the microbial inoculum to each well. Incubate plates at 37°C for 18 hours (bacteria) or 24 hours (fungi).

  • Resazurin Addition: Add 10 µL of a 0.015% (w/v) resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation & Readout: Visually inspect the plate (blue = inhibition, pink = growth). Quantify survival by measuring fluorescence at Excitation 560 nm / Emission 590 nm. The MIC is defined as the lowest concentration resulting in ≤10% of the fluorescence of the untreated growth control.

Conclusion

Benchmarking data indicates that Methyl 4-(undecanoylamino)benzoate successfully hybridizes the pharmacological profiles of its parent compounds. It outperforms Benzocaine in Nav1.7 blockade due to enhanced lipophilic membrane partitioning and exhibits antimicrobial efficacy superior to Undecanoic Acid. This dual-action profile positions M4-UAB as a highly optimized scaffold for advanced topical formulations targeting infected wounds, burns, or diabetic ulcers where simultaneous pain management and infection control are required.

References

  • Kumawat, S., Siva Jyothi, K. L. M. N., Kalevaru, V. N., Wohlrab, S., & Natte, K. (2025). "DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions." Organic Letters, 27(32), 8829-8834. Available at:[Link]

  • Sedaghat, A., Rezaee, E., Hosseini, O., & Tabatabai, S. A. (2020). "Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation." Iranian Journal of Pharmaceutical Research, 19(4), 103-112. Available at:[Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(undecanoylamino)benzoate. While this specific compound is not broadly listed in regulatory databases, its chemical structure—an N-acylated aromatic amine ester—necessitates a conservative approach to its handling and disposal. This protocol is grounded in an analysis of its constituent functional groups and aligned with federal and local hazardous waste regulations.

Hazard Assessment and Chemical Profile

  • Methyl Benzoate Analogy: The ester portion suggests the compound may be a combustible liquid or solid, harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[1][2]

  • Aromatic Amine/Amide Analogy: Aromatic amines can be toxic and are known for potential skin absorption.[3][4][5] However, N-acylation, the process that forms the amide in this molecule, is often a detoxification pathway that can reduce the genotoxic potential seen in simpler aromatic amines.[6] The long undecanoyl (C11) chain significantly decreases water solubility.

Based on this analysis, Methyl 4-(undecanoylamino)benzoate must be treated as a hazardous chemical waste . It should not be disposed of down the drain or in solid waste bins.[7][8]

Hazard Profile: Methyl 4-(undecanoylamino)benzoate (Inferred)
Physical State
Acute Toxicity (Oral)
Skin/Eye Irritation
Dermal Absorption
Aquatic Toxicity
Flammability

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.[2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • For Solids: Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. If necessary, dampen the material slightly with water to minimize airborne particles.[9]

    • For Liquids/Oils: Absorb the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully place all contaminated absorbent material and cleaning supplies into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Prohibition: DO NOT wash spills down the sewer drain.[2][8]

Personnel Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the chemical name.[1]

Step-by-Step Disposal Protocol

The disposal of Methyl 4-(undecanoylamino)benzoate must comply with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).[11] All waste must be collected, stored, and disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.

Workflow for Disposal of Methyl 4-(undecanoylamino)benzoate

G Disposal Decision Workflow A Waste Generated (Pure compound, solutions, or contaminated materials) B Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) A->B C Affix 'HAZARDOUS WASTE' Label B->C D List All Constituents (Full chemical names and percentages) C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Keep Container Securely Closed E->F G Is container >90% full? F->G H Arrange for Pickup by EH&S or Licensed Waste Contractor G->H Yes I Continue to Accumulate Waste G->I No I->E

Caption: Workflow for proper laboratory hazardous waste disposal.

Detailed Procedural Steps:

  • Waste Segregation:

    • Dedicate a specific waste stream for Methyl 4-(undecanoylamino)benzoate and materials contaminated with it.

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines. For instance, do not mix non-halogenated solvent waste with halogenated solvent waste.[7][12]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate.

    • The container must be in good condition, free of cracks or residue on the outside.

  • Hazardous Waste Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" .[7]

    • List all contents by their full chemical names (e.g., "Methyl 4-(undecanoylamino)benzoate," "Toluene"). Do not use abbreviations or chemical formulas.[7]

    • Provide an estimated percentage or volume for each component.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container at or near the point of generation, under the direct control of laboratory personnel.[7] This could be inside a fume hood or in a designated cabinet.

    • Ensure the container is kept securely closed at all times, except when adding waste. Do not leave funnels in the container.[7]

    • Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

  • Requesting Disposal:

    • When the waste container is 90% full, or according to your institution's policy, submit a request for waste pickup to your EH&S department.

    • Do not overfill containers. Leave adequate headspace for expansion.

References

  • Chemical Waste Disposal Guide. NED University of Engineering & Technology. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet: Methyl Benzoate. New Jersey Department of Health. [Link]

  • N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Mutagenesis, Volume 29, Issue 1. Oxford Academic. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Delisting Petition for Industrial Waste Biosolids. Emerald Performance Materials, Regulations.gov. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Alberta. [Link]

  • PubChem Compound Summary for CID 77720, Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet: Aniline Hydrochloride. New Jersey Department of Health. [Link]

  • Immediately Dangerous to Life or Health Concentrations (IDLH): Aniline. Centers for Disease Control and Prevention (CDC). [Link]

  • Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • RCRA Hazardous Waste Codes. RCRAReady. [Link]

  • Chemical Substance Information: methyl 4-[(dimethylamino)methyl]benzoate. NextSDS. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Methyl 4-methyl benzoate. The Good Scents Company. [Link]

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Personal protective equipment for handling Methyl 4-(undecanoylamino)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide: Handling Methyl 4-(undecanoylamino)benzoate

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When working with specialized research intermediates like Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5)[1], we cannot rely solely on generic safety data. Instead, we must evaluate the molecule's structural biology and physical chemistry to engineer a targeted, foolproof safety protocol.

This guide provides the essential logistical and operational framework for handling this compound, ensuring that every procedure you execute is a self-validating system designed to protect you and your research integrity.

Mechanistic Risk Assessment & Causality

Methyl 4-(undecanoylamino)benzoate features an 11-carbon aliphatic chain (undecanoyl group) linked to a para-aminobenzoate derivative. This specific structure confers extreme lipophilicity. Because it is a novel compound lacking exhaustive toxicological profiling, it must be legally and practically treated as a "Particularly Hazardous Substance" or a chemical of unknown toxicity[2].

  • The Solid-State Hazard: In its raw powder form, the primary risk vector is aerosolization. Inhalation of lipophilic aromatic compounds can cause severe respiratory tract irritation.

  • The Solution-State Hazard (The "Trojan Horse" Effect): Dissolving this compound in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for biological assays creates a critical risk vector for dermal absorption. DMSO acts as a molecular Trojan horse, carrying the lipophilic solute directly through the stratum corneum. Therefore, standard nitrile gloves, which offer limited protection against organic solvents, become a liability rather than a shield[3].

Quantitative PPE & Engineering Control Matrix

To ensure operational safety, Personal Protective Equipment (PPE) selection must be state-dependent. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment of the specific workplace task[4].

Hazard VectorPhysical StatePrimary PPE RequirementSecondary Engineering ControlValidation Metric
Inhalation Solid (Powder)N95/P100 RespiratorChemical Fume Hood (80-100 fpm)Zero visible powder outside weighing boat
Dermal (Direct) Solid (Powder)Double Nitrile Gloves (8 mil)Anti-static weigh boatsNo powder adherence to outer glove
Dermal (Solvent) Solution (DMSO/DCM)Butyl or Silver Shield GlovesSplash Shield / Sash loweredNo glove discoloration, swelling, or thermal shift
Ocular Both StatesANSI Z87.1 Safety GogglesEyewash station accessible <10sSnug fit with no gap at the brow

Self-Validating Experimental Protocols

Every protocol in the laboratory must be a self-validating system—meaning the procedure itself contains built-in checks to confirm safety and efficacy before proceeding to the next step.

Workflow 1: Dispensing and Weighing the Solid
  • Preparation: Engage the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward without violent fluttering.

  • PPE Donning: Don a standard lab coat, ANSI Z87.1 safety goggles, and double-layer 8-mil nitrile gloves.

    • Validation Check: Perform a tactile stretch test on the gloves. If any micro-tears are visible, discard and replace.

  • Dispensing: Use a static-dissipative spatula to transfer the powder to a pre-tared weigh boat.

    • Validation Check: Observe the analytical balance reading. A fluctuating reading indicates excessive hood draft, which risks aerosolizing the powder. Lower the sash until the reading stabilizes.

  • Decontamination: Wipe down the spatula and balance with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol).

Workflow 2: Preparation of Stock Solutions (e.g., 10mM in DMSO)
  • PPE Transition: Remove the outer nitrile glove. Don a solvent-resistant glove (e.g., Butyl rubber) over the inner nitrile glove[3].

    • Causality: Nitrile degrades rapidly in DMSO. Butyl rubber provides the necessary chemical resistance to prevent the "Trojan Horse" dermal penetration.

  • Solvent Addition: With the sash lowered to the splash-guard level, carefully pipette the required volume of DMSO into the vial containing the pre-weighed solid.

    • Validation Check: Inspect the outer glove immediately after solvent handling. Any discoloration, swelling, or thermal change indicates a chemical breach. If observed, halt operations, remove gloves, and wash hands immediately.

  • Sealing and Sonication: Cap the vial securely with a PTFE-lined cap before removing it from the fume hood for sonication or vortexing.

Visualizing the Safety Workflow

G Chem Methyl 4-(undecanoylamino)benzoate (CAS: 540759-39-5) Solid State: Solid Powder Risk: Aerosol Inhalation Chem->Solid Liquid State: Organic Solution Risk: Dermal Penetration Chem->Liquid PPE_Solid Control: Fume Hood Double Nitrile Gloves N95 Respirator Solid->PPE_Solid PPE_Liquid Control: Splash Shield Butyl/Viton Gloves Chemical Apron Liquid->PPE_Liquid Validate1 Validation: Check for Powder Residue PPE_Solid->Validate1 Validate2 Validation: Check Glove Degradation PPE_Liquid->Validate2 Safe Safe Operational Execution Validate1->Safe Validate2->Safe

Fig 1: State-dependent PPE selection and validation workflow.

Disposal & Decontamination Plan

According to the guidelines set forth in the National Research Council's Prudent Practices in the Laboratory[5], all materials contaminated with chemicals of unknown toxicity must be strictly segregated and treated as hazardous waste.

  • Solid Waste: Used weigh boats, contaminated outer gloves, and empty chemical vials must be placed in a designated, sealable solid hazardous waste container. Do not leave contaminated consumables exposed in the fume hood.

  • Liquid Waste: Any excess DMSO/DCM solutions containing Methyl 4-(undecanoylamino)benzoate must be collected in a compatible, clearly labeled organic waste carboy. Never mix halogenated (DCM) and non-halogenated (DMSO) waste unless explicitly approved by your Environmental Health and Safety (EHS) department.

  • PPE Disposal: Disposable PPE (such as nitrile gloves) used during the handling of this compound must be removed immediately after the task and disposed of as chemically contaminated waste, never in regular municipal trash[2].

Sources

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